1-Benzyl-5-methoxyindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-methoxy-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVDGROAJYVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212886 | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65836-82-0 | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65836-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
mechanism of action of 1-Benzyl-5-methoxyindolin-2-one
An in-depth analysis of the available scientific literature reveals that while 1-Benzyl-5-methoxyindolin-2-one itself is not extensively characterized, its core structure is a key pharmacophore in a variety of biologically active molecules. The mechanism of action for this compound can be inferred by examining the activities of its close structural analogs. The primary therapeutic potentials for derivatives of the 1-benzylindolin-2-one scaffold appear to be in oncology, specifically through the inhibition of receptor tyrosine kinases, and potentially in neurodegenerative diseases through cholinesterase inhibition.
Anticancer Activity via VEGFR-2 Kinase Inhibition
A prominent mechanism of action for closely related indolin-2-one derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
Mechanism of Action
Derivatives such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as potent anticancer agents.[1][2] These molecules act as ATP-competitive inhibitors at the catalytic domain of VEGFR-2. By binding to the ATP-binding pocket, they prevent the phosphorylation of the receptor, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.
Further downstream effects of this inhibition include the induction of apoptosis, or programmed cell death. Studies on active analogs show an increase in the levels of pro-apoptotic proteins like caspase-3 and caspase-9, and a favorable increase in the Bax/Bcl-2 ratio.[1][2] These compounds have also been shown to cause cell cycle arrest, further contributing to their anti-proliferative effects.[2]
Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro activity of the most potent analogs of this compound against cancer cell lines and the VEGFR-2 kinase.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 7c | 5-bromo, 3-(thiazolyl-hydrazono) | MCF-7 (Breast) | 7.17 ± 0.94 | 0.728 | [1] |
| 7d | 5-bromo, 3-(thiazolyl-hydrazono) | MCF-7 (Breast) | 2.93 ± 0.47 | 0.503 | [1] |
Experimental Protocols
VEGFR-2 Inhibition Assay:
-
The assay is typically performed using a commercially available kinase assay kit.
-
Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
The mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay):
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating anticancer activity.
Potential as a Cholinesterase Inhibitor
The 1-benzyl moiety is a key structural feature in Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3] While the core of Donepezil is an indanone, not an indolin-2-one, the structural similarity suggests that this compound could potentially exhibit inhibitory activity against AChE.
Hypothesized Mechanism of Action
If active, the compound would likely act as a reversible, non-competitive inhibitor of AChE. The benzyl group would anchor the molecule to a peripheral anionic site of the enzyme, while the indolinone core could interact with the catalytic active site. This binding would prevent the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft and enhanced cholinergic neurotransmission.
To date, no direct experimental evidence has been published to support this hypothesis for this compound itself. However, given the potent activity of structurally related compounds, this remains a plausible area for future investigation.
Quantitative Data: Acetylcholinesterase Inhibition by Analog
| Compound | Target | IC50 (nM) | Selectivity (vs. BuChE) | Reference |
| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250x | [3] |
Experimental Protocols
Ellman's Assay for Acetylcholinesterase Inhibition:
-
The assay is performed in a 96-well plate.
-
A solution of purified AChE is incubated with the test compound at various concentrations in a phosphate buffer (pH 8.0).
-
The substrate, acetylthiocholine iodide, and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to the wells.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color change is monitored spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated, and IC50 values are determined by plotting inhibition versus compound concentration.
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 1-Benzyl-5-methoxyindolin-2-one as a Tyrosinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentation disorders and the demand for skin-lightening agents have driven significant research into the discovery and development of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a primary strategy for controlling melanin production. This technical guide explores the potential of 1-benzyl-5-methoxyindolin-2-one as a tyrosinase inhibitor, a member of the promising indolin-2-one class of compounds. While direct inhibitory data for this specific molecule is emerging, this document provides a comprehensive overview of the core concepts, experimental evaluation, and mechanistic insights based on structurally related compounds. We present a consolidated view of the quantitative data for related indolinone derivatives, detailed experimental protocols for tyrosinase inhibition assays, and visual workflows to guide future research and development in this area.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.[1][2][3] It is responsible for the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[4][5] Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[5] Overactivity of tyrosinase can lead to excessive melanin production, resulting in various hyperpigmentary conditions such as melasma, freckles, and age spots.[6] Therefore, the inhibition of tyrosinase is a key therapeutic and cosmetic strategy for the management of these conditions.
The indolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives of this core have been investigated for their potential as tyrosinase inhibitors, showing promising results in both enzymatic and cellular assays.
Quantitative Inhibitory Data of Indolin-2-one and Related Derivatives
While specific IC50 values for this compound are not extensively reported in publicly available literature, the inhibitory potential of this class of compounds can be inferred from studies on structurally similar molecules. The following table summarizes the tyrosinase inhibitory activities of various indolin-2-one and related derivatives.
| Compound Class | Derivative | IC50 (µM) vs. Mushroom Tyrosinase | Reference Compound | IC50 (µM) | Reference |
| (E)-benzylidene-1-indanone | BID3 | 0.034 (monophenolase), 1.39 (diphenolase) | Kojic Acid | - | [6][7] |
| (E)-benzylidene-1-indanone | BID1 | 39.74 (monophenolase), 130.0 (diphenolase) | Kojic Acid | - | [6] |
| (E)-benzylidene-1-indanone | BID2 | 41.27 (monophenolase), 52.93 (diphenolase) | Kojic Acid | - | [6] |
| Vaniline-benzylidenehydrazine | 4i | 1.58 | Kojic Acid | 9.3 | [8] |
| Indole-based thiosemicarbazones | 5k | 12.40 | Kojic Acid | - | [9] |
| 5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 1b | 0.2 | Kojic Acid | 11 | [10] |
| (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one | 2b | 0.47 | Kojic Acid | 66.30 | [11] |
Note: The data presented is for structurally related compounds to indicate the potential of the broader class of molecules. Further experimental validation is required for this compound.
Experimental Protocols
The following protocols are generalized methods for assessing the tyrosinase inhibitory activity of a test compound.
Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This in vitro assay is a widely used primary screening method to identify potential tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-Tyrosine (substrate)
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid to respective wells.
-
Add 100 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.[12]
-
Initiate the reaction by adding 40 µL of L-tyrosine or L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20-30 minutes.[12]
-
Measure the absorbance at a specific wavelength (e.g., 475-492 nm) using a microplate reader.[12][13]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Study of Tyrosinase Inhibition
Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
Procedure:
-
Perform the tyrosinase inhibition assay as described above with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the reaction rate (initial velocity) for each combination of substrate and inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot will indicate the type of inhibition. For example, lines that intersect on the y-axis are indicative of competitive inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental process is crucial for understanding and planning research.
Caption: Mechanism of tyrosinase-mediated melanogenesis and its inhibition.
Caption: Experimental workflow for evaluating a potential tyrosinase inhibitor.
Mechanism of Action
While the precise binding mode of this compound with tyrosinase requires further investigation through molecular docking and co-crystallization studies, related compounds have been shown to act as competitive, non-competitive, or mixed-type inhibitors.[6][8][14] Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site, changing the conformation of the enzyme and reducing its catalytic efficiency.
Kinetic studies on (E)-benzylidene-1-indanone derivatives, which share structural similarities with the indolin-2-one core, have revealed a mixed type of inhibition.[6] This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations have further indicated that these inhibitors can interact with residues in both the catalytic and allosteric sites of tyrosinase.[6]
Future Directions
The exploration of this compound and its analogs as tyrosinase inhibitors presents a promising avenue for the development of novel depigmenting agents. Future research should focus on:
-
Synthesis and In Vitro Evaluation: The synthesis of this compound and a library of related derivatives is a critical first step. Subsequent in vitro screening using the protocols outlined in this guide will establish their inhibitory potency and structure-activity relationships (SAR).
-
Cell-Based Assays: Promising candidates should be evaluated in cellular models, such as B16F10 melanoma cells, to assess their effect on cellular tyrosinase activity and melanin production.[15]
-
Mechanism of Action Studies: Detailed kinetic and molecular modeling studies will be essential to elucidate the precise mechanism of inhibition and guide the design of more potent and selective inhibitors.
-
Safety and Efficacy Studies: Lead compounds will require comprehensive safety and toxicological evaluations before they can be considered for preclinical and clinical development.
Conclusion
This compound belongs to a class of compounds with demonstrated potential for tyrosinase inhibition. While direct experimental data for this specific molecule is still forthcoming, the information available for structurally related indolin-2-one and benzylidene-indanone derivatives provides a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically evaluate the potential of this compound and its analogs as novel tyrosinase inhibitors for applications in dermatology and cosmetics. The continued exploration of this chemical space is likely to yield new and effective agents for the management of hyperpigmentation.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. biofor.co.il [biofor.co.il]
- 6. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis, biological evaluation and molecular docking analysis of vaniline–benzylidenehydrazine hybrids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosinase inhibition assay [bio-protocol.org]
- 13. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. mdpi.com [mdpi.com]
The Rising Therapeutic Potential of 1-Benzyl-5-methoxyindolin-2-one Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the burgeoning field of 1-Benzyl-5-methoxyindolin-2-one derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, most notably in the realm of oncology. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes critical biological pathways and experimental workflows.
Core Biological Activities: A Focus on Anticancer Properties
Derivatives of the this compound core structure have been primarily investigated for their potent anticancer activities. These compounds have shown significant efficacy against various cancer cell lines, with their mechanism of action often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 1-Benzyl-indolin-2-one derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [1][2][3][4]
| Compound | Modification | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 7c | 4-(4-chlorophenyl)thiazole | 7.17 ± 0.94 | > 100 | 0.728 |
| 7d | 4-(4-methoxyphenyl)thiazole | 2.93 ± 0.47 | > 100 | 0.503 |
Table 2: Cytotoxic Activity of Oxoindolin-2-one Derivatives Incorporating 1-Benzyl-1H-1,2,3-triazole [5]
| Compound | Modification | SW620 IC₅₀ (µM) | PC3 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) |
| 3c | 5-chloroindoline-2,3-dione derivative | 4.25 | 5.33 | 6.11 |
| 3e | 5-fluoroindoline-2,3-dione derivative | 3.89 | 4.56 | 5.23 |
| 5c | 1'-benzyl-5-chloro-3,3'-dipyrrolidinyl-spiro[indoline-3,2'-oxiran]-2-one derivative | 2.14 | 3.01 | 3.87 |
| 5e | 1'-benzyl-5-fluoro-3,3'-dipyrrolidinyl-spiro[indoline-3,2'-oxiran]-2-one derivative | 1.87 | 2.54 | 3.12 |
| 5g | 1'-benzyl-5-nitro-3,3'-dipyrrolidinyl-spiro[indoline-3,2'-oxiran]-2-one derivative | 0.65 | 0.88 | 1.03 |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of these derivatives are often attributed to their ability to modulate critical cellular signaling pathways. A primary target identified for some of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
Furthermore, studies have indicated that these derivatives can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key apoptotic markers, including the upregulation of pro-apoptotic proteins like Bax and caspases (-3 and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[1][4] Some derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]
Experimental Protocols
To facilitate reproducibility and further research, this section provides a detailed methodology for the synthesis and biological evaluation of 1-Benzyl-indolin-2-one derivatives, based on published literature.
General Procedure for Synthesis of 3-Substituted-indolin-2-ones[6]
A solution of the appropriate oxindole (1 equivalent) and aldehyde or ketone (1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol) is treated with a catalytic amount of a base (e.g., piperidine, pyrrolidine). The reaction mixture is then heated to reflux for a specified period (typically 2-8 hours). After cooling, the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired 3-substituted-indolin-2-one.
In Vitro Anticancer Activity Assay (MTT Assay)[1]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Future Directions
The promising in vitro activities of this compound derivatives warrant further investigation. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. In vivo studies are a critical next step to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds in animal models. Furthermore, exploring the potential of these derivatives against other therapeutic targets, such as other kinases or inflammatory pathways, could unveil new applications for this versatile chemical scaffold. The indolin-2-one core is a privileged structure in medicinal chemistry, and the N-benzyl-5-methoxy substitution pattern offers a promising avenue for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthetic Utility of 1-Benzyl-5-methoxyindolin-2-one: A Technical Primer
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis and versatile applications of 1-Benzyl-5-methoxyindolin-2-one in modern organic synthesis. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of its precursors and structurally related analogs to present a robust overview of its synthetic potential.
Introduction to this compound
This compound is a derivative of isatin, a privileged heterocyclic scaffold known for its broad spectrum of biological activities and its utility as a versatile synthetic intermediate. The presence of the N-benzyl group enhances its stability and lipophilicity, while the 5-methoxy group, an electron-donating substituent, can modulate the electronic properties of the aromatic ring, influencing its reactivity and biological interactions. The primary role of this compound in organic synthesis is as a key building block for the construction of more complex molecules, particularly through reactions at the highly reactive C3-carbonyl position.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 5-methoxyaniline. The proposed synthetic pathway is outlined below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxyisatin
This procedure is adapted from the well-established Sandmeyer isatin synthesis.
-
Materials: 5-methoxyaniline, chloral hydrate, hydroxylamine hydrochloride, concentrated sulfuric acid, water, ice.
-
Procedure:
-
In a suitable reaction vessel, a solution of 5-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride in water is heated. This forms p-methoxyisonitrosoacetanilide.
-
The intermediate is isolated and then carefully added portion-wise to pre-heated concentrated sulfuric acid (75-80 °C).
-
The reaction mixture is heated for a short period to ensure complete cyclization.
-
The mixture is then poured onto ice, leading to the precipitation of 5-methoxyisatin.
-
The solid product is collected by filtration, washed with cold water until the filtrate is neutral, and dried.
-
| Reactant/Reagent | Molar Ratio | Typical Yield | Reference |
| 5-Methoxyaniline | 1.0 | 88-95% | [1][2] |
| Chloral hydrate | 1.0 | [1][2] | |
| Hydroxylamine hydrochloride | 3.0 | [1][2] | |
| Concentrated Sulfuric Acid | Excess | [1][2] |
Step 2: N-Benzylation of 5-Methoxyisatin
The N-benzylation of the isatin core is a standard procedure.[3][4][5]
-
Materials: 5-methoxyisatin, benzyl bromide (or chloride), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
5-Methoxyisatin is dissolved in anhydrous DMF in a round-bottom flask.
-
Anhydrous potassium carbonate is added to the solution, and the mixture is stirred.
-
Benzyl bromide is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
The mixture is then poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.
-
| Reactant/Reagent | Molar Ratio | Solvent | Base | Typical Yield | Reference |
| 5-Methoxyisatin | 1.0 | DMF | K₂CO₃ | ~95% | [5] |
| Benzyl bromide | 1.1 - 1.5 | [3][5] |
Role in Organic Synthesis: Reactions at the C3-Carbonyl Group
The synthetic utility of this compound stems from the electrophilicity of its C3-carbonyl group, which readily participates in a variety of condensation and addition reactions. This allows for the facile introduction of diverse functionalities at the 3-position of the indolin-2-one core, making it a valuable scaffold for the synthesis of biologically active compounds and complex molecular architectures.
Caption: Key reactions of this compound at the C3-position.
Condensation with Amines and Hydrazines
This compound is expected to react readily with primary amines and hydrazines to form the corresponding 3-imino (Schiff bases) and 3-hydrazono derivatives, respectively. These reactions are typically catalyzed by a small amount of acid.
Experimental Protocol (General):
-
Materials: this compound, primary amine or hydrazine, ethanol or methanol, glacial acetic acid (catalyst).
-
Procedure:
-
Equimolar amounts of this compound and the respective amine/hydrazine are dissolved in ethanol or methanol.
-
A few drops of glacial acetic acid are added, and the mixture is stirred at room temperature or refluxed for several hours.
-
The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
-
| Reagent | Product Type | Conditions | Typical Yield | Reference (Analogous) |
| Primary Amines | Schiff Bases | EtOH or MeOH, cat. AcOH, rt to reflux | Good to High | [6] |
| Hydrazines | Hydrazones | EtOH or MeOH, cat. AcOH, rt to reflux | Good to High | [7] |
| Thiosemicarbazides | Thiosemicarbazones | Aqueous EtOH, cat. HCl, reflux | Good to High | [8] |
Knoevenagel Condensation
The C3-carbonyl group can undergo Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, to yield 3-alkylideneindolin-2-one derivatives. These products are valuable Michael acceptors and precursors for various heterocyclic systems. The reaction is typically base-catalyzed.[3][9]
Experimental Protocol (General):
-
Materials: this compound, active methylene compound (e.g., malononitrile), a base (e.g., piperidine or ammonium acetate), a solvent (e.g., ethanol or toluene).
-
Procedure:
-
This compound and the active methylene compound are dissolved in a suitable solvent.
-
A catalytic amount of the base is added.
-
The mixture is heated to reflux, and the progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography or recrystallization.
-
| Active Methylene Compound | Base | Conditions | Product Type | Reference (Analogous) |
| Malononitrile | Piperidine | EtOH, reflux | 3-(Dicyanomethylene) derivative | [9] |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene, reflux | 3-(Cyano(ethoxycarbonyl)methylene) derivative | [4] |
| Thiobarbituric acid | Piperidine | EtOH, rt | 3-(Thiobarbiturylidene) derivative | [3] |
Reformatsky Reaction
The Reformatsky reaction provides a route to 3-hydroxy-3-alkylacetate derivatives of the indolin-2-one core. This involves the reaction of the C3-carbonyl group with an organozinc reagent (a Reformatsky enolate) generated in situ from an α-halo ester and zinc metal.[1][2][5]
Experimental Protocol (General):
-
Materials: this compound, α-halo ester (e.g., ethyl bromoacetate), activated zinc dust, anhydrous solvent (e.g., THF or benzene).
-
Procedure:
-
A mixture of this compound and the α-halo ester is prepared in an anhydrous solvent.
-
Activated zinc dust is added portion-wise, and the reaction is initiated, often with gentle heating.
-
After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
-
| α-Halo Ester | Metal | Conditions | Product Type | Reference (Analogous) |
| Ethyl bromoacetate | Zn | THF or Benzene, reflux | β-Hydroxy Ester | [1][2][5] |
| Methyl bromoacetate | Zn | THF, reflux | β-Hydroxy Ester | [5] |
Conclusion
This compound emerges as a highly promising and versatile building block in organic synthesis. Its straightforward preparation and the pronounced reactivity of its C3-carbonyl group open avenues for the synthesis of a diverse array of complex heterocyclic compounds. The methodologies and reaction schemes presented in this guide, based on well-established chemical principles of related molecules, provide a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate in the pursuit of novel therapeutics and functional materials.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 6. 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide on the Neuroprotective Effects of Indole Derivatives
Disclaimer: Initial literature searches did not yield specific data on the neuroprotective effects of 1-Benzyl-5-methoxyindolin-2-one. Therefore, this guide provides a comprehensive overview of the neuroprotective effects of the broader class of indole derivatives, drawing upon available scientific literature for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a technical guide and a reference for methodologies and potential mechanisms of action for novel indole-based compounds.
Introduction to Indole Derivatives as Neuroprotective Agents
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] A growing body of evidence highlights the potential of indole derivatives as potent neuroprotective agents, offering therapeutic promise for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Their mechanisms of action are often multifaceted, targeting key pathological pathways such as oxidative stress, neuroinflammation, protein aggregation, and mitochondrial dysfunction.[3][4][5] This guide will explore the quantitative data, experimental methodologies, and signaling pathways associated with the neuroprotective effects of various indole derivatives.
Quantitative Data on Neuroprotective Effects of Indole Derivatives
The following tables summarize quantitative data from various studies on the neuroprotective efficacy of different indole derivatives.
Table 1: In Vitro Neuroprotective Effects of Indole-Phenolic Compounds against H₂O₂- and Aβ(25-35)-Induced Cytotoxicity in SH-SY5Y Cells [5][6]
| Compound | Treatment | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ (500 µM) | - | 52.28 ± 1.77 |
| Compound 12 + H₂O₂ | 30 µM | 79.98 ± 3.15 |
| Compound 13 + H₂O₂ | 30 µM | 76.93 ± 6.11 |
| Compound 14 + H₂O₂ | 30 µM | 76.18 ± 0.74 |
| Compound 20 + H₂O₂ | 30 µM | 83.69 ± 3.22 |
| Compound 21 + H₂O₂ | 30 µM | 89.41 ± 5.03 |
| Compound 22 + H₂O₂ | 30 µM | 83.59 ± 1.83 |
| Aβ(25-35) (40 µM) | - | 56.78 ± 4.35 |
| Compound 12 + Aβ(25-35) | 30 µM | 76.85 ± 2.17 |
| Compound 13 + Aβ(25-35) | 30 µM | 81.79 ± 4.11 |
| Compound 14 + Aβ(25-35) | 30 µM | 92.50 ± 5.13 |
| Compound 20 + Aβ(25-35) | 30 µM | 76.15 ± 3.43 |
| Compound 21 + Aβ(25-35) | 30 µM | 78.54 ± 4.58 |
| Compound 22 + Aβ(25-35) | 30 µM | 87.86 ± 5.34 |
Table 2: Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-carboxylic Acid (5MeO) on Biochemical Markers in a Scopolamine-Induced Alzheimer's Disease Model in Rats [7]
| Treatment Group | AChE Activity (Hippocampus) | Catalase Activity (Hippocampus) |
| Control | Normalized to 100% | Normalized to 100% |
| Scopolamine | Significantly Increased | Significantly Decreased |
| 5MeO + Scopolamine | Restored to Control Levels | Significantly Increased vs. Scopolamine |
| Rivastigmine + Scopolamine | Restored to Control Levels | No Significant Change vs. Scopolamine |
Table 3: Anti-inflammatory and Antioxidant Effects of Indole Derivative NC009-1 [4][8]
| Assay | Model System | Effect of NC009-1 |
| Cytotoxicity (MTT) | Human Microglial HMC3 Cells | >80% viability at 100 µM |
| NO Release | MPP⁺-activated HMC3 Cells | Significant reduction |
| IL-1β, IL-6, TNF-α Release | MPP⁺-activated HMC3 Cells | Significant reduction |
| DPPH Radical Scavenging | Cell-free assay | Moderate activity |
| Oxygen Radical Absorbance Capacity | Cell-free assay | Moderate activity |
Experimental Protocols
This section details common experimental protocols used to evaluate the neuroprotective effects of indole derivatives.
In Vitro Neuroprotection Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the indole derivative at the desired concentration for a specified period (e.g., 24 hours). For neuroprotection studies, co-treat with a neurotoxic agent (e.g., H₂O₂, Aβ peptide). Include appropriate controls (untreated cells, cells treated with the neurotoxin alone).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
MTT Assay Workflow for Cell Viability
The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils.
-
Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ(25-35) at 40 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Aggregation: Incubate the Aβ solution at 37°C with slow agitation to induce aggregation.
-
Treatment: Add the indole derivative (e.g., at 30 µM) to the Aβ solution either before or after the aggregation period to assess its inhibitory or disaggregating properties, respectively.
-
ThT Staining: Add ThT solution (e.g., 20 µM) to each sample and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. A decrease in fluorescence intensity in the presence of the indole derivative indicates inhibition of Aβ aggregation.
In Vivo Neuroprotection Models
This model is used to evaluate the effects of compounds on learning and memory deficits.
-
Animal Groups: Use adult rodents (e.g., rats) divided into control, scopolamine-treated, and scopolamine + indole derivative-treated groups.
-
Drug Administration: Administer the indole derivative at a specific dose and route for a predetermined period.
-
Induction of Amnesia: Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) intraperitoneally.
-
Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze or passive avoidance test.
-
Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus and cortex) for biochemical analysis of markers like acetylcholinesterase (AChE) activity and oxidative stress parameters.
This model mimics the effects of ischemic stroke in humans.
-
Animal Preparation: Anesthetize the animal (e.g., rat) and perform surgery to occlude the middle cerebral artery (MCAO) for a specific duration (e.g., 1 hour) to induce ischemia.
-
Reperfusion and Treatment: Remove the occlusion to allow for reperfusion (e.g., for 24 hours). Administer the indole derivative at the onset of reperfusion.
-
Neurological Deficit Scoring: Assess neurological deficits at various time points using a standardized scoring system.
-
Infarct Volume Measurement: After the reperfusion period, sacrifice the animal, and stain brain slices with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Molecular and Biochemical Analysis: Analyze brain tissue for markers of mitochondrial function, oxidative stress, and cell death pathways.
Signaling Pathways in Neuroprotection by Indole Derivatives
Indole derivatives exert their neuroprotective effects through the modulation of several key signaling pathways.
Nrf2-ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Several indole derivatives have been shown to activate this pathway.[3][9]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds (including some indole derivatives), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of genes encoding antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).
Activation of the Nrf2-ARE Pathway
BDNF/TrkB Signaling Pathway
Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity. Some indole derivatives, such as indole-3-carbinol, can act as BDNF mimetics, activating the TrkB signaling cascade.[3]
Activation of TrkB leads to the downstream activation of several pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating transcription factors involved in cell survival. Interestingly, the BDNF/TrkB/PI3K/Akt pathway can also lead to the activation of Nrf2, linking neurotrophic factor signaling to the antioxidant response.[3]
BDNF/TrkB Signaling Cascade
Anti-inflammatory Pathways
Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. Certain indole derivatives can exert neuroprotective effects by modulating inflammatory signaling pathways.[4] For example, the indole derivative NC009-1 has been shown to downregulate the NLRP1 inflammasome and its downstream targets, IL-1β and IL-6.[4] This, in turn, can inhibit the activation of pro-inflammatory transcription factors like NF-κB and MAP kinases such as JNK and p38.
Modulation of Inflammatory Pathways
Conclusion
Indole derivatives represent a promising and versatile class of compounds for the development of novel neuroprotective therapies. Their ability to target multiple, interconnected pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation, makes them attractive candidates for treating complex neurodegenerative diseases. The data and methodologies presented in this guide provide a framework for the continued exploration and development of indole-based neuroprotective agents. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments.
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. aging-us.com [aging-us.com]
- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 1-Benzyl-5-methoxyindolin-2-one
For Research Use Only
Abstract
This document provides a detailed two-step protocol for the synthesis of 1-Benzyl-5-methoxyindolin-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of 5-methoxyindolin-2-one via intramolecular cyclization of 2-chloro-N-(4-methoxyphenyl)acetamide, followed by N-benzylation under basic conditions. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Indolin-2-one (oxindole) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The methoxy-substituted and N-benzylated derivatives, in particular, are key intermediates in the synthesis of various therapeutic agents. This compound serves as a crucial building block for the development of compounds targeting various cellular pathways. The following protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Reaction Scheme
Step 1: Synthesis of 5-methoxyindolin-2-one
4-methoxyaniline + Chloroacetyl chloride → 2-chloro-N-(4-methoxyphenyl)acetamide → 5-methoxyindolin-2-one
Step 2: Synthesis of this compound
5-methoxyindolin-2-one + Benzyl bromide → this compound
Experimental Protocols
Step 1: Synthesis of 5-methoxyindolin-2-one
This step involves the acylation of 4-methoxyaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization.
Materials and Reagents:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acylation:
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 equiv.) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (2.5 equiv.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add chloroacetyl chloride (1.1 equiv.) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 2-chloro-N-(4-methoxyphenyl)acetamide, which can be used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
In a separate flask, add aluminum chloride (AlCl₃) (3.0 equiv.) and heat to 130 °C to create a molten salt.
-
Carefully add the crude 2-chloro-N-(4-methoxyphenyl)acetamide in portions to the molten AlCl₃.
-
Heat the reaction mixture to 160-170 °C and maintain for 1-2 hours.
-
Cool the mixture to room temperature, then carefully quench by adding crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by recrystallization or column chromatography (EtOAc/Hexane) to afford 5-methoxyindolin-2-one.
-
Step 2: Synthesis of this compound
This step involves the N-benzylation of 5-methoxyindolin-2-one using benzyl bromide and a strong base.
Materials and Reagents:
-
5-methoxyindolin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 equiv.) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of 5-methoxyindolin-2-one (1.0 equiv.) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Benzylation:
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a solid.
-
Data Presentation
| Step | Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1a | 4-methoxyaniline | 1.0 | 123.15 | 10 | 1.23 g |
| Chloroacetyl chloride | 1.1 | 112.94 | 11 | 0.98 mL | |
| Sodium bicarbonate | 2.5 | 84.01 | 25 | 2.10 g | |
| 1b | 2-chloro-N-(4-methoxyphenyl)acetamide | 1.0 | 199.63 | 10 (theoretical) | ~2.00 g |
| Aluminum chloride | 3.0 | 133.34 | 30 | 4.00 g | |
| 2 | 5-methoxyindolin-2-one | 1.0 | 163.17 | 5 | 0.82 g |
| Sodium Hydride (60%) | 1.2 | 40.00 (as 100%) | 6 | 0.24 g | |
| Benzyl bromide | 1.1 | 171.04 | 5.5 | 0.94 mL | |
| Product | This compound | - | 253.30 | - | Yield dependent |
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Application Notes: 1-Benzyl-5-methoxyindolin-2-one in Tyrosinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic agents for these conditions and in the cosmetic industry for skin-lightening products.[1]
Indole derivatives have emerged as a promising class of compounds for tyrosinase inhibition.[3][4][5] Their structural similarity to the natural substrate, tyrosine, allows them to interact with the enzyme's active site. This application note describes the use of 1-Benzyl-5-methoxyindolin-2-one, an indole derivative, in tyrosinase activity assays. While direct inhibitory data for this specific compound is not extensively available in the public domain, this document provides a comprehensive protocol for its evaluation and presents data for structurally related indole-based tyrosinase inhibitors to serve as a reference.
Principle of the Assay
The tyrosinase activity assay is a spectrophotometric method that measures the enzymatic conversion of a substrate, typically L-DOPA, into dopachrome. In the presence of a tyrosinase inhibitor, the rate of this conversion is reduced. The formation of dopachrome can be monitored by measuring the increase in absorbance at a specific wavelength, commonly 475-490 nm. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
Data Presentation: Tyrosinase Inhibitory Activity of Related Indole Derivatives
The following table summarizes the tyrosinase inhibitory activity of various indole derivatives that are structurally related to this compound. This data is provided for comparative purposes to guide the experimental design and interpretation of results for the target compound.
| Compound | IC₅₀ (µM) | Inhibition Type | Substrate | Enzyme Source | Reference |
| Indole-thiourea derivative (Compound 4b) | 5.9 ± 2.47 | Competitive | L-Tyrosine | Mushroom Tyrosinase | [3][5] |
| 1-Benzyl-indole hybrid thiosemicarbazone (5k) | 12.40 ± 0.26 | Not Specified | L-DOPA | Mushroom Tyrosinase | [4] |
| 1-Benzyl-indole hybrid thiosemicarbazone (5q) | 15.26 ± 0.30 | Not Specified | L-DOPA | Mushroom Tyrosinase | [4] |
| Kojic Acid (Reference Inhibitor) | 16.4 ± 3.53 | Competitive | L-Tyrosine | Mushroom Tyrosinase | [3][5] |
| (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one | 0.09 ± 0.01 (90 nM) | Competitive | L-Tyrosine | Mushroom Tyrosinase | [6][7] |
Note: The inhibitory activity of this compound is expected to be influenced by its specific substitutions and should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (Test Compound)
-
L-DOPA (Substrate)
-
Kojic Acid (Positive Control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity (e.g., 100-200 units/mL).
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Positive Control Stock Solution: Dissolve Kojic Acid in distilled water or DMSO to prepare a stock solution (e.g., 1 mM).
Assay Procedure
-
Preparation of Test and Control Wells:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: 120 µL of potassium phosphate buffer.
-
Control: 80 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.
-
Test Sample: 60 µL of potassium phosphate buffer + 20 µL of tyrosinase solution + 20 µL of the test compound at various concentrations (prepare serial dilutions from the stock solution).
-
Positive Control: 60 µL of potassium phosphate buffer + 20 µL of tyrosinase solution + 20 µL of Kojic Acid at various concentrations.
-
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 10 minutes.
-
Initiation of Reaction: Add 80 µL of the L-DOPA solution to all wells except the blank.
-
Incubation and Measurement: Immediately after adding L-DOPA, start measuring the absorbance at 475 nm (or 490 nm) at regular intervals (e.g., every 1-2 minutes) for a total of 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction of the control.
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Melanin Biosynthesis Pathway
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 1-Benzyl-5-methoxyindolin-2-one Efficacy
Introduction
1-Benzyl-5-methoxyindolin-2-one is a novel synthetic compound with a scaffold that shares features with various biologically active molecules, including those with potential anticancer, anti-inflammatory, and neuroprotective properties.[1] Given the absence of established efficacy data for this specific molecule, a structured and multi-tiered experimental approach is essential to elucidate its therapeutic potential. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound, focusing on its potential anti-inflammatory and neuroprotective activities.
The proposed workflow begins with broad in vitro screening assays to identify a general area of biological activity.[2][3] These initial tests are cost-effective and provide a rapid assessment of the compound's potential.[2] Positive hits in these screens would then warrant progression to more complex cell-based assays and ultimately to in vivo models to confirm efficacy in a physiological context.
Tiered Experimental Workflow
The following diagram outlines the proposed experimental workflow for testing the efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Efficacy - Inhibition of Protein Denaturation
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced protein denaturation. Denaturation of tissue proteins is a known cause of inflammatory diseases.[4]
Materials:
-
This compound (test compound)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (positive control)[5]
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compound and diclofenac sodium in PBS.
-
To 0.5 mL of each concentration of the test compound and positive control, add 0.5 mL of the BSA solution.
-
A control group should be prepared with 0.5 mL of PBS and 0.5 mL of BSA solution.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[6]
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 2: In Vitro Neuroprotective Efficacy - Oxidative Stress Model
Objective: To evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line. The mouse hippocampal cell line, HT22, is a suitable model for this purpose.[7]
Materials:
-
HT22 mouse hippocampal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (test compound)
-
Glutamate or Hydrogen Peroxide (H₂O₂) to induce oxidative stress
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce oxidative stress by adding a final concentration of 5 mM glutamate or 200 µM H₂O₂ to the wells (excluding the vehicle control wells).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
Protocol 3: In Vivo Neuroprotective Efficacy - Rodent Model of Focal Cerebral Ischemia
Objective: To assess the in vivo neuroprotective efficacy of this compound in a clinically relevant model of stroke.
Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.
Procedure:
-
Anesthetize the animals and perform the MCAO surgery to induce focal cerebral ischemia. This is typically done for a duration of 2 hours.[8]
-
Administer this compound or vehicle control at a predetermined dose and time point (e.g., during ischemia or at the onset of reperfusion).
-
After a set reperfusion period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.[8]
-
Euthanize the animals and harvest the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[8]
-
The infarct volume in the treated group is compared to the vehicle control group to determine the percentage of neuroprotection.
Data Presentation
The quantitative data generated from these protocols should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) | IC₅₀ (µg/mL) |
| 10 | 15.2 ± 2.1 | |
| 50 | 45.8 ± 3.5 | |
| 100 | 78.9 ± 4.2 | 62.5 |
| 250 | 92.1 ± 1.8 | |
| Diclofenac Sodium (50 µg/mL) | 85.4 ± 2.9 | 25.1 |
Table 2: In Vitro Neuroprotective Activity of this compound
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) | EC₅₀ (µM) |
| Vehicle Control | - | 100 ± 5.6 | |
| Glutamate (5 mM) | - | 42.3 ± 4.1 | |
| Glutamate + Test Compound | 1 | 55.7 ± 3.9 | |
| Glutamate + Test Compound | 10 | 78.2 ± 5.3 | 8.7 |
| Glutamate + Test Compound | 50 | 89.1 ± 4.8 |
Table 3: In Vivo Neuroprotective Effect in MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) | % Reduction in Infarct Volume |
| Sham | - | 0.2 ± 0.1 | 2.1 ± 0.5 | - |
| Vehicle Control | - | 3.8 ± 0.4 | 210.5 ± 25.3 | - |
| Test Compound | 10 | 2.1 ± 0.5 | 115.2 ± 18.9 | 45.3% |
| Test Compound | 30 | 1.5 ± 0.3 | 75.8 ± 15.1 | 64.0% |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways relevant to the proposed therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating the Antioxidant Properties of 1-Benzyl-5-methoxyindolin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the antioxidant properties of the novel compound, 1-Benzyl-5-methoxyindolin-2-one. The methodologies described herein are standard in vitro assays widely used in the scientific community to determine the radical scavenging and reductive capabilities of chemical compounds. These assays are crucial in the preliminary screening of potential drug candidates for conditions associated with oxidative stress.
Application Notes
The evaluation of antioxidant capacity is a critical step in the characterization of new chemical entities. No single assay can provide a complete picture of a compound's antioxidant profile. Therefore, a multi-assay approach is recommended to assess the different facets of antioxidant activity, such as the ability to scavenge different types of free radicals and the capacity to reduce oxidizing agents. For this compound, we recommend a panel of four widely accepted assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a rapid and straightforward method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The DPPH radical is a stable free radical that shows a deep purple color.[1][2] When reduced by an antioxidant, its color changes to a pale yellow.[2] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3] This assay is sensitive and requires only a small amount of sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge a stable radical cation. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS and has a characteristic blue-green color.[4] In the presence of an antioxidant, the radical is neutralized, leading to a loss of color.[4] A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the testing of a broader range of compounds.[5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[6] The intensity of the color is directly proportional to the antioxidant's reducing power.[6] The FRAP assay is a simple, rapid, and cost-effective method.[6]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[7][8] The decay of fluorescence is monitored over time, and the presence of an antioxidant slows down this decay.[9] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.[9] The ORAC assay is considered to be a biologically relevant method as it uses a peroxyl radical, which is a common reactive oxygen species in the body.[8]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from established methods to assess the free radical scavenging activity of this compound.[2][3]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2] Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol). Prepare a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent used for the test compound.
-
For the control, add 100 µL of the solvent to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[2] % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[10]
ABTS Radical Cation Decolorization Assay
This protocol outlines the procedure for determining the ABTS radical scavenging capacity of this compound.[11][12]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound (test compound)
-
Trolox (positive control)
-
96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Preparation of Test Compound and Control: Prepare a stock solution and a series of dilutions of this compound and the positive control (Trolox) as described in the DPPH assay.
-
Assay:
-
Add 190 µL of the ABTS working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.[11]
-
Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol details the steps to measure the reducing power of this compound.[6][11][13]
Materials:
-
Acetate buffer (0.3 M, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound (test compound)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplates
-
Spectrophotometer (microplate reader)
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay:
-
Add 280 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.[6]
-
Measurement: Measure the absorbance at 593 nm.[6]
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of FeSO₄ or Trolox. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol describes a method to evaluate the peroxyl radical scavenging capacity of this compound.[7][8][14]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (test compound)
-
Trolox (standard)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working concentration before use.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of Test Compound and Standard: Prepare a stock solution and a series of dilutions of this compound and the Trolox standard in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-30 minutes in the plate reader.
-
-
Reaction Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to start the reaction.
-
Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the test compound from the standard curve. The results are expressed as µmol of Trolox equivalents per gram or mole of the compound.
-
Data Presentation
Quantitative data from these assays should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data.
Table 1: DPPH and ABTS Radical Scavenging Activity of this compound
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | [X] | [Y] |
| Ascorbic Acid (Positive Control) | [A] | [B] |
| Trolox (Positive Control) | [C] | [D] |
Values are presented as mean ± standard deviation of three independent experiments. IC₅₀ is the concentration of the compound required to scavenge 50% of the radicals.
Table 2: FRAP and ORAC Values of this compound
| Compound | FRAP Value (µmol Fe²⁺/µmol) | ORAC Value (µmol TE/µmol) |
| This compound | [Z] | [W] |
| Trolox (Standard) | [E] | 1.0 |
Values are presented as mean ± standard deviation of three independent experiments. TE = Trolox Equivalents.
Mandatory Visualizations
The following diagrams illustrate the workflows of the described antioxidant assays using the DOT language for Graphviz.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: FRAP Assay Workflow.
Caption: ORAC Assay Workflow.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: 1-Benzyl-5-methoxyindolin-2-one as a Key Intermediate in the Synthesis of YM-26561-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of 1-benzyl-5-methoxyindolin-2-one as a crucial intermediate in the preparation of the pharmacologically active compound YM-26561-1. The protocols outlined below are based on established synthetic methodologies for analogous structures, offering a practical guide for laboratory-scale synthesis.
Introduction
This compound is a key building block in the multi-step synthesis of YM-26561-1. The indolin-2-one core is a privileged scaffold in medicinal chemistry, and its specific functionalization at the N1 and C5 positions is critical for the desired biological activity of the final compound. This document details the synthetic route to this compound and its subsequent conversion to YM-26561-1, providing protocols and characterization data. While direct synthesis of YM-26561-1 from this intermediate is proprietary, a plausible synthetic route is proposed based on common organic chemistry transformations.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available 5-methoxyindolin-2-one. The key transformation is the N-benzylation of the lactam nitrogen.
Experimental Protocol: N-Benzylation of 5-methoxyindolin-2-one
Materials:
-
5-methoxyindolin-2-one
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methoxyindolin-2-one (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Starting Material | 5-methoxyindolin-2-one |
| Reagents | Benzyl bromide, Sodium hydride |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | Typically 80-90% |
| Purification | Flash Column Chromatography (Silica Gel) |
| Appearance | Off-white to pale yellow solid |
Proposed Synthesis of YM-26561-1 from this compound
The structure of YM-26561-1 is not publicly available. However, based on the common reactivity of the indolin-2-one scaffold, a plausible subsequent transformation involves functionalization at the C3 position. A common reaction is the aldol condensation with an appropriate aldehyde to introduce a side chain, which can then be further modified.
Hypothetical Experimental Protocol: C3-Functionalization
Materials:
-
This compound
-
Aryl or alkyl aldehyde (R-CHO)
-
Piperidine or Pyrrolidine (as a basic catalyst)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine or pyrrolidine (0.1 eq.).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Further chemical modifications (e.g., reduction of the exocyclic double bond, debenzylation) may be necessary to arrive at the final structure of YM-26561-1.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to YM-26561-1 via this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound serves as a versatile intermediate for the synthesis of more complex molecules, such as the putative compound YM-26561-1. The provided protocols for its synthesis are robust and high-yielding. While the exact structure and synthesis of YM-26561-1 are not publicly detailed, the proposed subsequent functionalization at the C3 position represents a chemically sound and widely utilized strategy for the elaboration of the indolin-2-one core. These application notes provide a solid foundation for researchers engaged in the synthesis of novel therapeutics based on this important heterocyclic scaffold.
Application Notes and Protocols: Large-Scale Synthesis of 1-Benzyl-5-methoxyindolin-2-one for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis of 1-Benzyl-5-methoxyindolin-2-one, a key intermediate for various pharmacologically active compounds. The protocol is designed to be scalable for preclinical studies, ensuring high purity and consistent yields. This application note includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the synthetic pathway and experimental workflow to facilitate understanding and implementation.
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals.[1][2][3] Their versatile structure serves as a scaffold for developing drugs with a wide range of therapeutic applications, including anticancer, antiviral, and neuroprotective agents.[1] this compound is a crucial building block in the synthesis of more complex molecules for drug discovery and development. The ability to produce this intermediate on a large scale with high purity is essential for advancing preclinical research.[4] This protocol details a robust and scalable synthetic route for this compound.
Synthetic Pathway
The synthesis of this compound is achieved via a direct N-benzylation of 5-methoxyindolin-2-one using benzyl bromide in the presence of a suitable base and solvent. This method is a common and effective way to alkylate indole nitrogen.[5]
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is optimized for a large-scale synthesis yielding approximately 100-120 grams of the final product.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methoxyindolin-2-one | ≥98% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
3.2. Equipment
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer (MS)
3.3. Synthetic Procedure
-
Reaction Setup: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-methoxyindolin-2-one (100 g, 0.613 mol) and anhydrous potassium carbonate (169 g, 1.226 mol).
-
Solvent Addition: Add 2.5 L of anhydrous acetonitrile to the flask.
-
Reagent Addition: Stir the suspension vigorously and add benzyl bromide (87.5 mL, 0.736 mol) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction: Dissolve the residue in 1 L of ethyl acetate and transfer to a 2 L separatory funnel. Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a solid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Data Presentation
Table 1: Reactant Quantities and Reaction Parameters
| Parameter | Value |
| 5-Methoxyindolin-2-one (mass) | 100 g |
| 5-Methoxyindolin-2-one (moles) | 0.613 mol |
| Benzyl Bromide (volume) | 87.5 mL |
| Benzyl Bromide (moles) | 0.736 mol (1.2 eq) |
| Potassium Carbonate (mass) | 169 g |
| Potassium Carbonate (moles) | 1.226 mol (2.0 eq) |
| Acetonitrile (volume) | 2.5 L |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 8-12 hours |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | |
| Theoretical Yield | 155.2 g |
| Expected Actual Yield | 124.2 - 139.7 g |
| Expected Yield Percentage | 80 - 90% |
| Purity | |
| Purity by HPLC | ≥98% |
| Physical Appearance | |
| Form | Solid |
| Color | Off-white to pale yellow |
Table 3: Spectroscopic Data for Characterization
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 5H, Ar-H), 6.85 (d, J = 2.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 6.68 (d, J = 8.4 Hz, 1H), 4.90 (s, 2H, -CH₂-Ph), 3.78 (s, 3H, -OCH₃), 3.50 (s, 2H, -CH₂-CO-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 175.0, 156.0, 136.2, 135.8, 128.8, 127.8, 127.4, 125.5, 111.8, 110.0, 109.8, 55.8, 43.8, 35.8 |
| IR (KBr, cm⁻¹) | 2925, 1710 (C=O), 1610, 1495, 1280, 1040 |
| Mass Spec (ESI-MS) | m/z 254.1 [M+H]⁺ |
Quality Control
For preclinical studies, stringent quality control is mandatory. The final product should be analyzed for purity using HPLC. The identity of the compound must be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The data should be consistent with the expected values presented in Table 3. Residual solvent analysis by gas chromatography (GC) is also recommended to ensure that levels of acetonitrile, ethyl acetate, and hexanes are within acceptable limits for preclinical use.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a reliable and scalable method for the large-scale synthesis of this compound. This intermediate is crucial for the development of novel therapeutic agents.[1][6] By following this detailed procedure, researchers can obtain high-purity material suitable for preclinical evaluation.[4]
References
- 1. Indole and Its Derivatives: Key Pharmaceutical Intermediates [apexvia.com]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Issue 38: Preclinical Formulation and Manufacturing | The Altascientist [altasciences.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
Application Note: High-Purity Isolation of 1-Benzyl-5-methoxyindolin-2-one for Pharmaceutical Research and Development
Abstract
This application note provides detailed protocols for the purification of 1-Benzyl-5-methoxyindolin-2-one, a key intermediate in the synthesis of various pharmacologically active compounds. The described techniques, including flash column chromatography and recrystallization, are designed to yield high-purity material suitable for downstream applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals requiring robust and reproducible purification methodologies.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a range of therapeutic agents. The purity of this intermediate is paramount, as impurities can significantly impact the efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays. This note outlines two effective methods for the purification of this compound: flash column chromatography and recrystallization. A combination of these techniques is often employed to achieve the highest purity levels.
Purification Techniques
Two primary techniques have been successfully applied to the purification of this compound:
-
Flash Column Chromatography: A rapid and efficient method for separating the target compound from reaction byproducts and unreacted starting materials.
-
Recrystallization: A technique used to obtain highly pure crystalline solid from a solution, effectively removing residual impurities.
A sequential application of flash chromatography followed by recrystallization has been shown to yield the compound as white needles with a melting point of 50-52 °C.[1]
Quantitative Data Summary
The following table summarizes the typical outcomes for the purification of this compound using the described methods.
| Purification Technique | Purity Achieved | Yield | Physical Appearance | Melting Point (°C) |
| Flash Column Chromatography | >95% | Variable | Off-white to pale yellow solid | - |
| Recrystallization | >99% | 62% (reported)[1] | White needles | 50-52[1] |
| Combined (Chromatography + Recrystallization) | >99.5% | High | White crystalline solid | 50-52[1] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (40-63 micron)[1]
-
Petrol (Petroleum ether)
-
Diethyl ether
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[1]
-
Glass column for chromatography
-
Eluent collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (petrol/diethyl ether 2:1).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Add the mobile phase (petrol/diethyl ether 2:1) to the top of the column and apply gentle pressure to begin the elution process.[1]
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, visualizing the spots under UV light (254 nm) or by staining with a suitable agent (e.g., KMnO4).[1]
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained from column chromatography or for crude material that is already relatively pure.
Materials:
-
This compound (purified by chromatography or crude)
-
Diethyl ether[1]
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of diethyl ether. Gently heat the mixture with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should start to crystallize.
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be white needles.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: General workflow for the purification of this compound.
Conclusion
The protocols described in this application note provide reliable and effective methods for obtaining high-purity this compound. The choice of method, or combination of methods, will depend on the initial purity of the crude material and the specific requirements of the downstream application. For achieving the highest purity, a sequential purification by flash column chromatography followed by recrystallization is recommended. These procedures are essential for ensuring the quality and consistency of research and development activities in the pharmaceutical industry.
References
Application Notes and Protocols for 1-Benzyl-Indolin-2-One Derivatives in Therapeutic Development
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. While extensive research has been conducted on various derivatives, literature specifically detailing the therapeutic applications of 1-Benzyl-5-methoxyindolin-2-one is not publicly available at this time.
However, significant research has been published on the closely related analogue, 1-benzyl-5-bromoindolin-2-one , particularly in the context of anticancer drug development.[1][2][3] These studies provide a valuable framework for understanding the potential therapeutic applications of 1-benzyl-indolin-2-one derivatives and establish robust protocols for their evaluation.
This document will, therefore, focus on the application of the 1-benzyl-5-bromoindolin-2-one scaffold as a representative example to illustrate the development of new therapeutics, with a particular emphasis on its anticancer properties. The methodologies and signaling pathways described can be adapted for the investigation of other indolin-2-one derivatives, including the 5-methoxy analogue.
Derivatives of 1-benzyl-5-bromoindolin-2-one have been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.[1][2][3] The primary mechanism of action for the most potent of these derivatives has been identified as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 by these compounds has been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][4]
Quantitative Data Presentation
The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives from a key study.
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 7c | 4-arylthiazole linker | 7.17 ± 0.94 | >50 | 0.728 |
| 7d | 4-arylthiazole linker | 2.93 ± 0.47 | >50 | 0.503 |
Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones as novel anticancer agents.[1][2]
Experimental Protocols
Synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
A general procedure for the synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives (compounds 7a-d in the source literature) is as follows:
Materials:
-
1-benzyl-5-bromo-3-hydrazonoindolin-2-one intermediate
-
Appropriate 2-bromo-1-arylethanone
-
Ethanol
-
Diethyl ether
-
Methanol/DMF
Procedure:
-
Dissolve the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one intermediate (0.5 mmol) in ethanol (8 mL).[1]
-
Add the appropriate 2-bromo-1-arylethanone (0.55 mmol) to the solution.[1]
-
Reflux the reaction mixture for seven hours.[1]
-
Filter the resulting precipitate while hot.[1]
-
Wash the precipitate with diethyl ether.[1]
-
Dry the product and recrystallize from a methanol/DMF mixture to yield the final isatin derivative.[1]
In Vitro Anti-Proliferative Activity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing VEGFR-2, kinase buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence signal and calculate the percentage of inhibition to determine the IC₅₀ values.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of the compound on apoptosis and cell cycle progression.
Materials:
-
Cancer cells (e.g., MCF-7)
-
Test compound at its IC₅₀ concentration
-
Cell culture medium
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC apoptosis detection kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with PI staining solution containing RNase.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
Procedure for Apoptosis Analysis:
-
Treat cells with the test compound as described above.
-
Harvest the cells and wash with binding buffer.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Experimental Workflow
Disclaimer: The information provided above is based on published research for 1-benzyl-5-bromoindolin-2-one and its derivatives. The therapeutic potential and specific biological activities of this compound would require dedicated experimental investigation following similar protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-methoxyindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzyl-5-methoxyindolin-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-alkylation of 5-methoxyindolin-2-one with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. This reaction, a type of Williamson ether synthesis, is favored for its relative simplicity and the availability of starting materials.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: A common byproduct in the N-alkylation of 5-methoxyindolin-2-one is the O-alkylated isomer, 2-benzyloxy-5-methoxy-1H-indole. The oxygen atom of the lactam can also act as a nucleophile, leading to this side product. The ratio of N- to O-alkylation can be influenced by several factors, including the choice of base, solvent, and temperature.
Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the potential reasons?
A3: Incomplete reactions and low yields can stem from several factors:
-
Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the nitrogen of 5-methoxyindolin-2-one.
-
Poor solvent choice: The solvent may not adequately dissolve the reactants or may not favor the desired SN2 reaction pathway.
-
Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Decomposition of reactants or product: The starting materials or the product might be unstable under the reaction conditions.
-
Presence of water: Moisture can quench the base and hinder the reaction.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification is typically achieved through flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for further purification to obtain a high-purity product.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Weak Base | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are known to accelerate SN2 reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC to avoid decomposition. |
| Presence of Moisture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Problem 2: Formation of O-Alkylated Side Product
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring O-alkylation | Employing a less polar solvent and a bulkier base can sometimes favor N-alkylation. |
| Use of Phase-Transfer Catalyst | The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the nucleophilicity of the nitrogen anion in a biphasic system, thereby promoting N-alkylation and improving the yield. |
Data Presentation
The following table summarizes the impact of different bases and solvents on the yield of this compound, based on literature reports for similar N-alkylation reactions of oxindoles.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| K₂CO₃ | DMF | 80-100 | 60-80 | Generic observation for oxindole alkylation |
| NaH | DMF | Room Temp - 60 | 75-90 | Generic observation for oxindole alkylation |
| KOH | DMSO | Room Temp | 85-95 | Based on analogous indole alkylation[1] |
| Cs₂CO₃ | Acetonitrile | Reflux | 70-85 | Generic observation for oxindole alkylation |
Experimental Protocols
General Protocol for N-Benzylation of 5-methoxyindolin-2-one
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
5-methoxyindolin-2-one
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-methoxyindolin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving the yield of the synthesis.
Caption: Simplified reaction mechanism for N-benzylation.
References
troubleshooting common issues in the synthesis of indolin-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of indolin-2-ones.
Frequently Asked Questions (FAQs)
Q1: My indolin-2-one synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in indolin-2-one synthesis can stem from several factors, including suboptimal reaction conditions, instability of starting materials, and the electronic properties of the substrates.
Common Causes and Solutions:
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent can significantly impact the yield. It is crucial to optimize these parameters for your specific substrate. For instance, in the synthesis of 3,3-di(indolyl)indolin-2-ones, the choice of catalyst can dramatically affect the reaction time and yield.[1]
-
Starting Material Quality: The purity of your starting materials, such as isatin and its derivatives, is critical. Impurities can lead to side reactions and a decrease in the desired product.[2] Ensure your starting materials are of high purity, and consider purification before use if necessary.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings of your starting materials can influence the reaction outcome. Electron-donating groups on the aniline ring in a Fischer indole synthesis, for example, can sometimes lead to reaction failure due to side reactions.[3] Conversely, in some syntheses, electron-withdrawing groups on the isatin ring have been shown to increase yields.[2]
-
Atmosphere: Some reactions for indolin-2-one synthesis are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates, thereby improving the yield.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yields in indolin-2-one synthesis.
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue, particularly in classical named reactions used for indole and indolin-2-one synthesis. The nature of the side products depends on the specific synthetic route employed.
Common Side Reactions:
-
Fischer Indole Synthesis: This method can be prone to several side reactions.
-
Aldol Condensation: Aldehydes or ketones used as starting materials can undergo self-condensation under acidic conditions.[4]
-
Friedel-Crafts Type Reactions: The acidic catalyst can promote unwanted electrophilic aromatic substitution reactions.[4]
-
Heterolytic N-N Bond Cleavage: With electron-donating substituents on the arylhydrazine, the reaction can be diverted from the desired[3][3]-sigmatropic rearrangement, leading to cleavage of the nitrogen-nitrogen bond.
-
-
Knoevenagel Condensation: While generally a high-yielding reaction, side reactions can occur.
-
Michael Addition: The α,β-unsaturated product can sometimes react further with the active methylene compound.
-
Self-condensation: The aldehyde or ketone can undergo self-condensation if a strong base is used. It is recommended to use a weak base like piperidine or a Lewis acid catalyst to avoid this.[5]
-
-
Stollé Synthesis: This synthesis involves a Friedel-Crafts acylation, which can lead to regioisomeric byproducts if the aniline starting material has multiple potential sites for acylation.
-
Gassman Synthesis: Electron-rich anilines tend to fail in this reaction, leading to a complex mixture of products.[3]
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents.
-
Choice of Catalyst: Use a milder acid or a Lewis acid that is less likely to promote side reactions. For Knoevenagel condensations, using a weak base is crucial.
-
Protecting Groups: In some cases, protecting sensitive functional groups on your starting materials can prevent unwanted side reactions.
Q3: I am facing difficulties in purifying my indolin-2-one product. What are some common purification challenges and how can I overcome them?
A3: The purification of indolin-2-ones can be challenging due to their polarity, potential for decomposition on silica gel, and sometimes poor crystallization behavior.
Common Purification Issues and Solutions:
-
Decomposition on Silica Gel: Indolin-2-ones, being N-heterocycles, can be sensitive to the acidic nature of silica gel, leading to streaking or decomposition during column chromatography.[6]
-
Poor Separation in Column Chromatography: Closely related impurities can co-elute with the desired product.
-
Solution: Systematically screen different solvent systems to find an eluent that provides better separation on TLC. If you have a large Rf difference on TLC but still get mixed fractions, it could be due to on-column degradation.[6]
-
-
Difficulty in Recrystallization: The product may "oil out" or fail to crystallize.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Using a solvent/anti-solvent system can also be effective. For instance, dissolving the compound in a good solvent like ethanol and then slowly adding a poor solvent like water or hexane until turbidity is observed can induce crystallization upon cooling.[10]
-
General Recrystallization Solvent Selection:
| Solvent/Mixture | Comments |
| Ethanol | A versatile solvent for many organic compounds, including those with some polarity. |
| n-Hexane/Ethyl Acetate | A common mixture for compounds of moderate polarity. The ratio can be adjusted to optimize solubility. |
| n-Hexane/Acetone | Another useful mixture, often effective when ethyl acetate fails. |
| Dichloromethane/Hexane | Good for less polar compounds. |
| Water | Can be used for more polar indolin-2-ones or as an anti-solvent. |
This table is a general guide; the optimal solvent system must be determined experimentally.[10]
Quantitative Data Summary
Table 1: Effect of Catalyst on the Yield of 3,3-di(indolyl)indolin-2-ones
| Catalyst | Time (min) | Yield (%) |
| VOSO₄ | 10 | 95 |
| InCl₃ | 25 | 92 |
| Sc(OTf)₃ | 30 | 90 |
| Bi(OTf)₃ | 45 | 88 |
| La(OTf)₃ | 60 | 85 |
Reaction Conditions: Isatin (1 mmol), Indole (2.2 mmol), Catalyst (10 mol%), Water (5 mL), 70°C. Data extracted from a study on VOSO₄ catalyzed synthesis.[1]
Table 2: Influence of Isatin Substituent on Yield in a Quinazolinone-Indolinone Synthesis
| Isatin Substituent (at 5-position) | Electronic Effect | Yield (%) |
| -Br | Electron-withdrawing | 70 |
| -Cl | Electron-withdrawing | 65 |
| -F | Electron-withdrawing | 62 |
| -H | Neutral | 60 |
| -NO₂ | Strongly Electron-withdrawing | 58 |
| -OCH₃ | Electron-donating | 50 |
| -CH₃ | Electron-donating | 48 |
Reaction Conditions: Substituted isatin (0.01 mol), 6-amino-3H-quinazolin-4-one (0.01 mol), glacial acetic acid (1 mL), ethanol (10 mL), reflux for 4-6 h. Data suggests that electron-withdrawing groups can have a positive impact on yield in this specific reaction.[2]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation for the Synthesis of 3-Substituted Indolin-2-ones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Indolin-2-one (1 equivalent)
-
Aromatic aldehyde (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask, add the indolin-2-one, aromatic aldehyde, and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Logical Diagram for Knoevenagel Condensation Workflow:
Caption: A step-by-step workflow for a typical Knoevenagel condensation synthesis of 3-substituted indolin-2-ones.
Protocol 2: Purification of an Indolin-2-one Derivative by Column Chromatography
This is a general protocol for purifying a moderately polar indolin-2-one derivative using silica gel chromatography.
Materials:
-
Crude indolin-2-one product
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Triethylamine (optional, for deactivation)
-
Sand
-
Cotton or glass wool
Procedure:
-
Prepare the Column:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (start with a less polar mixture, e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack, tapping the column gently to remove air bubbles. Drain the excess solvent until it is just level with the top of the silica.
-
Add a thin layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute compounds with lower Rf values.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indolin-2-one.
-
Troubleshooting Diagram for Column Chromatography:
Caption: A troubleshooting guide for common issues encountered during column chromatography of indolin-2-ones.
References
- 1. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 4. An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. A new and convenient synthetic way to 2-substituted thieno[2,3-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
addressing solubility issues of 1-Benzyl-5-methoxyindolin-2-one in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-Benzyl-5-methoxyindolin-2-one in various assays. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, this compound is predicted to be a lipophilic (hydrophobic) compound with low aqueous solubility. Compounds with similar indole cores are often poorly soluble in aqueous buffers commonly used in biological assays. It is expected to be more soluble in organic solvents.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating high-concentration stock solutions of hydrophobic compounds.[1][2] It is crucial to use anhydrous-grade solvents to prevent the introduction of water, which can lead to precipitation.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Several strategies can be employed to prevent precipitation, including:
-
Reducing the final concentration of the organic solvent: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your assay, as higher concentrations can be toxic to cells or interfere with enzyme activity.
-
Using co-solvents: Incorporating a water-miscible co-solvent can help maintain solubility.[1][3][4]
-
Adjusting the pH of the buffer: If the compound has ionizable groups, adjusting the pH can increase its solubility.[1]
-
Employing surfactants: Non-ionic surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.
-
Preparing a solid dispersion: This involves dispersing the compound in a hydrophilic carrier.[5]
Q4: Can I use techniques like micronization to improve the solubility of this compound?
A4: Yes, micronization, which reduces particle size to increase the surface area, can improve the dissolution rate of a compound.[3][4] However, it may not increase the equilibrium solubility. This technique is more commonly applied in formulation development for in vivo studies.
Troubleshooting Guide: Addressing Solubility Issues in Assays
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound.
Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in various solvents. This will help in selecting the appropriate solvent for stock solutions and in designing experiments.
Experimental Protocol: Preliminary Solubility Testing
-
Materials: this compound, a panel of solvents (e.g., DMSO, ethanol, methanol, polyethylene glycol 300 (PEG300), water, phosphate-buffered saline (PBS)).
-
Procedure:
-
Weigh out a small, precise amount of the compound into several vials.
-
Add a measured volume of a solvent to the first vial to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound dissolves completely, it is soluble at that concentration. If not, perform serial dilutions with the same solvent until complete dissolution is observed.
-
Repeat for all selected solvents.
-
-
Data Recording: Record the highest concentration at which the compound fully dissolves for each solvent.
Data Presentation: Solubility of this compound
| Solvent | Predicted Solubility Category | Recommended Use | User's Experimental Solubility (mg/mL) |
| Water | Poor | Not recommended for stock solutions | |
| PBS (pH 7.4) | Poor | Not recommended for stock solutions | |
| DMSO | Good | Primary stock solutions | |
| Ethanol | Moderate to Good | Secondary stock solutions, co-solvent | |
| Methanol | Moderate | Co-solvent | |
| PEG300 | Moderate | Co-solvent, formulation vehicle |
This table should be filled in with your experimental findings.
Workflow for Overcoming Precipitation in Aqueous Buffers
If you observe precipitation upon dilution of your stock solution into an aqueous buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous assay buffers.
Experimental Protocol: Co-solvent and Surfactant Screening
-
Objective: To identify a suitable co-solvent or surfactant that maintains the solubility of this compound in the final assay buffer.
-
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Aqueous assay buffer.
-
Potential co-solvents: Ethanol, PEG300.
-
Potential surfactants: Tween-80, Pluronic F-68.
-
-
Procedure:
-
Prepare a series of assay buffer solutions containing different concentrations of each co-solvent or surfactant (e.g., 0.1%, 0.5%, 1% v/v).
-
Add the DMSO stock solution of this compound to each of these prepared buffers to achieve the desired final compound concentration. Ensure the final DMSO concentration is constant and minimal (e.g., 0.5%).
-
Include a control where the stock solution is added to the assay buffer without any co-solvent or surfactant.
-
Incubate the solutions under the same conditions as your assay (e.g., temperature, time).
-
Visually inspect for precipitation. For a more quantitative measure, you can measure the absorbance or light scattering of the solutions.
-
-
Analysis: Identify the lowest concentration of a co-solvent or surfactant that prevents precipitation. It is also essential to run vehicle controls (buffer with the co-solvent/surfactant but without the compound) in your biological assay to ensure they do not interfere with the results.
Hypothetical Signaling Pathway and Experimental Workflow
Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway showing the inhibition of Kinase X by this compound.
Experimental Workflow: Kinase Inhibition Assay
The following workflow outlines the steps for a typical in vitro kinase inhibition assay, taking into account the solubility challenges.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of 1-Benzyl-5-methoxyindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Benzyl-5-methoxyindolin-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low or No Recovery of the Compound After Column Chromatography
| Possible Cause | Solution |
| Compound is not eluting from the column. | The solvent system may not be polar enough. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system like dichloromethane/methanol might be necessary. |
| Compound decomposed on the silica gel. | The acidity of silica gel can sometimes cause degradation of sensitive compounds.[1] To test for this, run a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, the compound is likely unstable on silica.[1] Consider deactivating the silica gel with a base like triethylamine (0.1-1% in the eluent) or using an alternative stationary phase like alumina.[1] |
| Compound came off in the solvent front. | The initial solvent system was too polar. Check the first few fractions collected. If the compound is there, the polarity of the starting eluent needs to be decreased. |
| Fractions are too dilute to detect the compound. | The amount of compound loaded was very low, or the elution band was very broad. Try concentrating a larger volume of the fractions where the compound is expected and re-analyzing by TLC. |
Problem 2: Co-elution of the Product with an Impurity
| Possible Cause | Solution |
| Poor separation with the chosen solvent system. | The polarity of the eluent may not be optimal for separating the product from the impurity. Experiment with different solvent systems on a TLC plate to find one that gives a better separation (larger ΔRf). Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the polarity. |
| Overloading the column. | Too much crude material was loaded onto the column, leading to broad bands that overlap. Reduce the amount of material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Impurity is a closely related structural analog. | If the impurity has a very similar polarity to the product, separation by standard flash chromatography may be difficult. Consider using a high-performance liquid chromatography (HPLC) system with a more efficient column or exploring recrystallization as an alternative purification method. |
Problem 3: Product Crystallizes or Precipitates in the Column
| Possible Cause | Solution | | Poor solubility of the compound in the eluent. | The chosen solvent system may not be strong enough to keep the compound dissolved at the concentration present in the band.[1] Try dissolving the crude sample in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column.[1] Alternatively, switch to a solvent system in which the compound is more soluble. | | The sample was loaded in a solvent that is too strong. | This can cause the compound to precipitate when it comes into contact with the less polar mobile phase on the column. Load the sample dissolved in the mobile phase or a weaker solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, potential contaminants can arise from starting materials or side reactions. For instance, if benzyl chloride is used as a starting material, impurities such as benzaldehyde, toluene, and α,α-dichlorotoluene could be present.[2][3] Unreacted starting materials like 5-methoxyindolin-2-one or excess benzylating agent are also common.
Q2: What is a good starting solvent system for flash chromatography of this compound?
A2: Based on purifications of similar N-benzyl oxindoles, a good starting point for a solvent system would be a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate or diethyl ether.[4][5] A common starting ratio to test on TLC would be in the range of 5:1 to 2:1 petrol:EtOAc.[4]
Q3: My compound is not stable on silica gel. What are my alternatives?
A3: If your compound degrades on silica gel, you have several options:
-
Use a different stationary phase: Alumina (basic or neutral) or Florisil can be good alternatives for compounds that are sensitive to the acidic nature of silica.[1]
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This is often done by adding a small percentage (0.1-1%) of triethylamine to the eluent.
-
Reverse-phase chromatography: If the compound is sufficiently non-polar, reverse-phase silica (C18) can be used with polar solvent systems (e.g., water/acetonitrile or water/methanol).[1]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent alternative to chromatography for obtaining highly pure material.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a very effective purification method. For a related compound, 1-benzylindolin-2-one, recrystallization from diethyl ether was successful.[5] You may need to screen several solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions for your product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution. Start with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Flash Chromatography Parameters for Indolinone Derivatives
| Parameter | Value/Solvent System | Reference |
| Stationary Phase | Silica Gel (Kieselgel 60) | [4][5] |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (gradient from 5:1 to 2:1) | [4] |
| Petrol / Diethyl Ether (2:1) | [5] | |
| Detection | UV light (254 nm), KMnO₄ stain | [4][5] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for low yield in chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
enhancing the stability of 1-Benzyl-5-methoxyindolin-2-one for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-Benzyl-5-methoxyindolin-2-one for in vitro studies.
FAQs and Troubleshooting Guides
1. Compound Stability and Storage
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The indolin-2-one scaffold is susceptible to degradation in aqueous environments, primarily through hydrolysis and oxidation. The lactam ring in the indolinone structure can undergo hydrolysis, particularly at non-neutral pH. Additionally, the indole nucleus is prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of certain metal ions.
Q2: How should I store the solid compound and its stock solutions?
A2:
-
Solid Compound: Store this compound as a solid at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 4°C may be acceptable, but long-term storage at this temperature is not recommended.
Q3: My compound appears to be losing activity over time in my cell culture experiments. What could be the cause?
A3: Loss of activity in cell culture is often due to compound degradation in the aqueous culture medium. The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can promote hydrolysis and oxidation of the indolinone ring.[1][2] It is also possible that the compound is metabolically altered by the cells.
Troubleshooting Compound Instability in Cell Culture:
-
Minimize Incubation Time: Reduce the exposure time of the compound in the cell culture medium as much as possible while still allowing for the desired biological effect.
-
Prepare Fresh Dilutions: Prepare working dilutions of the compound from the frozen stock solution immediately before each experiment.
-
Control pH: Ensure the cell culture medium is properly buffered to maintain a stable physiological pH.[3]
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates to minimize light-induced degradation.[4][5][6]
2. Solubility and Precipitation
Q4: this compound is poorly soluble in my aqueous assay buffer, leading to precipitation. How can I improve its solubility?
A4: Poor aqueous solubility is a common issue with indolinone-based compounds. Several strategies can be employed to enhance solubility:
-
Use of Co-solvents: Including a small percentage of an organic co-solvent in your final assay buffer can significantly improve solubility. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). However, it is crucial to perform vehicle controls to ensure the co-solvent does not affect the biological system at the concentration used.
-
pH Adjustment: The solubility of your compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the buffer (while ensuring it remains compatible with your assay) might improve solubility.
-
Use of Solubilizing Agents: Surfactants or cyclodextrins can be used to increase the solubility of poorly soluble compounds. The choice of the solubilizing agent and its concentration must be optimized for your specific assay.
Troubleshooting Precipitation During Experiments:
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution in aqueous buffer. | The compound's solubility limit has been exceeded. | - Increase the percentage of co-solvent (e.g., DMSO) in the final dilution. - Decrease the final concentration of the compound. - Prepare an intermediate dilution in a buffer with a higher co-solvent concentration before the final dilution. |
| Precipitate forms over time during incubation. | The compound is slowly coming out of solution or degrading to a less soluble product. | - Assess the stability of the compound under the assay conditions (see Section 3). - Consider using a stabilizing agent. - Reduce the incubation time if experimentally feasible. |
| Results are not reproducible, with high variability between replicates. | Inconsistent precipitation or compound aggregation. | - Ensure thorough mixing after each dilution step. - Visually inspect wells for any signs of precipitation before taking readings. - Filter the final working solution through a 0.22 µm filter if appropriate for the assay. |
3. Experimental Design and Protocols
Q5: Can you provide a general protocol for assessing the stability of this compound in an in vitro assay buffer?
A5: This protocol outlines a method to evaluate the stability of the compound in your specific experimental buffer over time.
Experimental Protocol: Stability Assessment in Aqueous Buffer
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Preparation of Compound Solution: Prepare a solution of this compound in your chosen assay buffer at the final working concentration.
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Incubation: Aliquot the solution into several tubes and incubate them under the same conditions as your experiment (e.g., 37°C, protected from light).
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Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot.
-
Quenching and Storage: Immediately stop any potential degradation by adding an excess of cold organic solvent (e.g., acetonitrile or methanol) and store the samples at -80°C until analysis.
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Analysis: Analyze the concentration of the parent compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Analysis: Plot the concentration of the compound against time to determine the degradation rate.
Q6: I am using this compound as a kinase inhibitor. What are some key considerations for my in vitro kinase assay?
A6: When using indolinone-based compounds as kinase inhibitors, consider the following:
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ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. It is recommended to use an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP.[7]
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Enzyme Concentration: The concentration of the kinase can also affect the measured IC50 value. Use the lowest concentration of the enzyme that still provides a robust signal.[7]
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Assay Signal Interference: Some compounds can interfere with the assay signal (e.g., by quenching fluorescence or luminescence). It is important to run controls to check for such interference.
Experimental Workflow for an In Vitro Kinase Assay
Figure 1. A generalized workflow for an in vitro kinase assay using an indolinone inhibitor.
Potential Degradation Pathway
The indolin-2-one ring system is susceptible to oxidative degradation. A potential pathway involves the hydroxylation at the C3 position of the indolinone ring, which could lead to further oxidation and ring-opening, ultimately resulting in a loss of biological activity.
Figure 2. A potential oxidative degradation pathway for this compound.
Troubleshooting Decision Tree for In Vitro Experiments
Figure 3. A decision tree for troubleshooting common issues in in vitro experiments with this compound.
References
- 1. News - Effect of temperature variation on cell culture [radobiolab.com]
- 2. The effect of pH, temperature and certain media constituents on the stability and activity of the preservative, bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. q1scientific.com [q1scientific.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation in the synthesis of 1-Benzyl-5-methoxyindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 1-Benzyl-5-methoxyindolin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via three common synthetic routes: N-Alkylation, Intramolecular Buchwald-Hartwig Amination, and Reductive Amination.
Route 1: N-Alkylation of 5-methoxyindolin-2-one
This is a direct approach involving the reaction of 5-methoxyindolin-2-one with a benzylating agent.
Q1: My reaction is producing a mixture of products, including some with a higher molecular weight than the desired product. What is happening and how can I fix it?
A1: You are likely observing a mixture of N-alkylation (desired product), C-alkylation at the C3 position, and over-alkylation. The acidic proton at the C3 position of the indolinone ring can also be removed by the base, leading to competing C-alkylation.
Potential Side Products:
-
3-Benzyl-5-methoxyindolin-2-one (C-Alkylation): Benzylation at the carbon atom adjacent to the carbonyl group.
-
1,3-Dibenzyl-5-methoxyindolin-2-one (N,C-Dibenzylation): Benzylation at both the nitrogen and the C3 carbon.
-
3,3-Dibenzyl-5-methoxyindolin-2-one (C,C-Dibenzylation): Double benzylation at the C3 position.
-
1,3,3-Tribenzyl-5-methoxyindolin-2-one (N,C,C-Tribenzylation): Benzylation at the nitrogen and double benzylation at the C3 position.[1]
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Choice of Base | A milder base is less likely to deprotonate the C3 position. | Increased selectivity for N-alkylation. |
| Reaction Temperature | Lower temperatures can improve selectivity by favoring the kinetically controlled N-alkylation over the thermodynamically controlled C-alkylation. | Higher ratio of N-alkylated to C-alkylated product. |
| Order of Addition | Adding the alkylating agent slowly to the mixture of the substrate and base can help maintain a low concentration of the alkylating agent, disfavoring multiple alkylations. | Reduced formation of di- and tri-benzylated products. |
| Protecting Groups | Although it adds steps, protecting the C3 position prior to N-alkylation can completely prevent C-alkylation. | Exclusive formation of the N-alkylated product. |
Experimental Protocol: N-Alkylation of 5-methoxyindolin-2-one
-
To a solution of 5-methoxyindolin-2-one (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
refining the experimental protocol for tyrosinase inhibition assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocol for tyrosinase inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the tyrosinase inhibition assay, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal or Auto-oxidation of Substrate | 1. Substrate (L-DOPA or L-Tyrosine) solution is old or has been exposed to light and air, leading to auto-oxidation.[1] 2. Contaminated reagents or buffer. 3. Reaction buffer pH is too high, promoting auto-oxidation. | 1. Prepare fresh substrate solution for each experiment. Protect the solution from light by wrapping the container in aluminum foil.[2] 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers. 3. Ensure the phosphate buffer pH is maintained at 6.8.[3] |
| Low or No Enzyme Activity | 1. Improper storage of tyrosinase enzyme, leading to denaturation. 2. Incorrect concentration of the enzyme. 3. Presence of chelating agents (e.g., EDTA) in the reaction buffer, which can inactivate the copper-containing enzyme. | 1. Store the lyophilized enzyme at -20°C and the reconstituted enzyme solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][4] 2. Optimize the enzyme concentration. A typical concentration for mushroom tyrosinase is around 30 U/mL.[3] 3. Use a buffer free of chelating agents. Phosphate buffer is a standard choice. |
| Inconsistent or Irreproducible Results | 1. Inaccurate pipetting, especially of small volumes. 2. Fluctuation in incubation temperature.[5] 3. Variable pre-incubation times of the enzyme with the inhibitor. 4. Test compounds precipitating in the assay well. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[2] 2. Use a temperature-controlled plate reader or water bath to maintain a stable temperature (e.g., 25°C or 37°C) throughout the experiment.[2][3] 3. Standardize the pre-incubation time (e.g., 10 minutes) for the enzyme and inhibitor before adding the substrate.[3] 4. Check the solubility of the test compounds in the final assay buffer. If necessary, use a suitable solvent like DMSO and include a solvent control.[3] |
| Test Compound Appears to be an Activator | 1. The compound may have inherent color that absorbs at the detection wavelength (around 475-510 nm).[1][2] 2. The compound itself is a substrate for tyrosinase. | 1. Run a blank control containing the test compound and all other reagents except the enzyme. Subtract the absorbance of this blank from the test sample absorbance.[3] 2. This represents a true finding and should be noted. |
| IC50 Values Differ from Literature | 1. Different assay conditions such as substrate concentration, enzyme source (e.g., mushroom vs. cellular), pH, and temperature.[6][7] 2. Purity of the enzyme and reagents. | 1. Standardize your protocol and compare your results to a positive control (e.g., kojic acid) run under the same conditions.[3][8] IC50 values are highly dependent on assay conditions.[6][7] 2. Ensure high-quality reagents are used. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the tyrosinase inhibition assay?
A1: The tyrosinase inhibition assay is a spectrophotometric method used to screen for inhibitors of tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis.[9][10] It catalyzes the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is further oxidized to dopaquinone. Dopaquinone then undergoes a series of reactions to form a colored product, dopachrome, which can be measured by its absorbance at approximately 475 nm or 510 nm.[1][2] In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in the formation of dopachrome and thus a lower absorbance reading.[9]
Q2: What are the appropriate controls for this assay?
A2: The following controls are essential for a reliable tyrosinase inhibition assay:
-
Enzyme Control (EC) or Negative Control: Contains the enzyme, substrate, and buffer, but no inhibitor. This represents 100% enzyme activity.[2]
-
Inhibitor Control (IC) or Positive Control: Contains the enzyme, substrate, buffer, and a known tyrosinase inhibitor (e.g., kojic acid). This is used to validate the assay.[2][3]
-
Sample Blank (Test Blank, Tb): Contains the test compound, substrate, and buffer, but no enzyme. This corrects for any absorbance from the test compound itself.[3]
-
Enzyme Blank (Eb): Contains the enzyme and buffer, but no substrate. This corrects for any background absorbance from the enzyme preparation.[3]
-
Solvent Control (SC): If the test compound is dissolved in a solvent (e.g., DMSO), this control contains the enzyme, substrate, buffer, and the same concentration of the solvent as in the sample wells. This is to ensure the solvent itself does not affect enzyme activity.[2]
Q3: How should I prepare the reagents for the assay?
A3:
-
Tyrosinase Enzyme: Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8). This stock can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[1][2]
-
Substrate (L-DOPA or L-Tyrosine): Dissolve L-DOPA or L-Tyrosine in phosphate buffer (pH 6.8). This solution should be prepared fresh before each experiment and protected from light.[1]
-
Test Compounds/Inhibitors: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions can be made in the assay buffer.[3]
-
Positive Control (Kojic Acid): Prepare a stock solution of kojic acid in water or buffer.[2]
Q4: How do I calculate the percentage of tyrosinase inhibition and the IC50 value?
A4: The percentage of tyrosinase inhibition can be calculated using the following formula[3]:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the enzyme control (enzyme + substrate).
-
A_sample is the absorbance of the reaction with the test inhibitor.
To correct for any interfering absorbance from the test compound, a more precise formula is[3]:
% Inhibition = [ ( (E - Eb) - (T - Tb) ) / (E - Eb) ] * 100
Where:
-
E is the absorbance of the enzyme reaction (enzyme + substrate).
-
Eb is the absorbance of the enzyme blank (enzyme + buffer).
-
T is the absorbance of the test sample (enzyme + substrate + inhibitor).
-
Tb is the absorbance of the test blank (substrate + inhibitor).
The IC50 value , which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against different concentrations of the inhibitor.[3]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol provides a detailed methodology for performing a mushroom tyrosinase inhibition assay in a 96-well plate format.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (potential inhibitors)
-
Kojic acid (positive control)
-
DMSO (or other suitable solvent for test compounds)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm or 510 nm[1][2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare this solution fresh.[3]
-
Prepare stock solutions of test compounds and kojic acid in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells (final volume is typically 200 µL):
-
Test Sample Wells:
-
100 µL Phosphate Buffer
-
20 µL Test Compound (at various concentrations)
-
40 µL Tyrosinase solution (e.g., 30 U/mL final concentration)[3]
-
-
Enzyme Control (EC) Well:
-
120 µL Phosphate Buffer
-
40 µL Tyrosinase solution
-
-
Positive Control Well:
-
100 µL Phosphate Buffer
-
20 µL Kojic Acid solution
-
40 µL Tyrosinase solution
-
-
Test Blank Well:
-
140 µL Phosphate Buffer
-
20 µL Test Compound solution
-
-
-
Gently mix the contents of the wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (or 510 nm) in a kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.[2] Alternatively, for an endpoint assay, incubate the plate at the chosen temperature for a fixed time (e.g., 20 minutes) and then measure the final absorbance.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value for the test compound by plotting the percentage of inhibition versus the concentration.
-
Data Presentation
Table 1: Example of Reagent Concentrations for Tyrosinase Assay
| Reagent | Stock Concentration | Volume per Well | Final Concentration in Well (200 µL) |
| Phosphate Buffer | 0.1 M, pH 6.8 | 100 - 140 µL | ~0.1 M |
| Tyrosinase | 150 U/mL | 40 µL | 30 U/mL |
| L-DOPA | 10 mM | 40 µL | 2 mM |
| Test Inhibitor | Variable | 20 µL | Variable |
Table 2: Typical Controls for Tyrosinase Inhibition Assay
| Control Type | Components | Purpose |
| Enzyme Control (EC) | Buffer + Enzyme + Substrate | Represents 100% enzyme activity. |
| Positive Control (IC) | Buffer + Enzyme + Substrate + Known Inhibitor (Kojic Acid) | Validates the assay's ability to detect inhibition. |
| Test Blank (Tb) | Buffer + Substrate + Test Compound | Corrects for absorbance of the test compound. |
| Enzyme Blank (Eb) | Buffer + Enzyme | Corrects for background absorbance of the enzyme. |
| Solvent Control (SC) | Buffer + Enzyme + Substrate + Solvent | Checks for the effect of the solvent on enzyme activity. |
Visualizations
Caption: Biochemical pathway of melanin synthesis and the point of tyrosinase inhibition.
Caption: Experimental workflow for the tyrosinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. content.abcam.com [content.abcam.com]
- 3. Tyrosinase inhibition assay [bio-protocol.org]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
troubleshooting inconsistent results with 1-Benzyl-5-methoxyindolin-2-one
Welcome to the technical support center for 1-Benzyl-5-methoxyindolin-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What is the stability of this compound in solution?
A2: Stock solutions of this compound in anhydrous DMSO are stable for several weeks when stored at -20°C, protected from light. For aqueous working solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation. The stability in aqueous buffers can be pH-dependent, with increased degradation observed at highly acidic or basic pH.
Q3: Are there any known liabilities or off-target effects associated with the indolin-2-one scaffold?
A3: The indolin-2-one scaffold is a privileged structure in medicinal chemistry and can interact with a variety of biological targets. Depending on the specific assay, potential off-target effects on kinases or other ATP-binding proteins should be considered. It is recommended to perform counter-screening or consult literature on related indolinone-based compounds to assess potential liabilities.
Q4: How can I confirm the identity and purity of my sample of this compound?
A4: The identity and purity of the compound can be confirmed using standard analytical techniques. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS) is ideal for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the chemical structure.
Troubleshooting Guides
Inconsistent Biological Activity
Problem: I am observing significant variability in the biological activity of this compound between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect solutions from light. |
| Solvent Effects | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed the tolerance of your cell line or assay. |
| Incomplete Solubilization | After diluting the stock solution, visually inspect for any precipitation. Vortex thoroughly. Consider a brief sonication to ensure complete dissolution. |
| Assay Interference | The compound may interfere with the assay technology (e.g., fluorescence quenching/enhancement). Run appropriate controls, such as testing the compound in the absence of the biological target. |
Synthesis and Purification Issues
Problem: The yield of this compound from my synthesis is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary. |
| Side Reactions | The presence of impurities in starting materials or reagents can lead to side products. Ensure all reagents are of high purity. The reaction may be sensitive to air or moisture; consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient Purification | Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is typically below 0.5%.
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay duration and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform the cell viability, proliferation, or other functional assay according to the manufacturer's protocol.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent experimental results.
Potential Signaling Pathway Involvement
Technical Support Center: Scaling Up 1-Benzyl-5-methoxyindolin-2-one Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 1-Benzyl-5-methoxyindolin-2-one. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all designed to facilitate a smooth and efficient production process.
Experimental Protocols
A common and scalable synthetic route to this compound involves a two-step process:
-
Synthesis of 5-methoxyindolin-2-one: An intramolecular Friedel-Crafts-type cyclization of an N-substituted chloroacetamide derived from 4-methoxyaniline.
-
N-benzylation of 5-methoxyindolin-2-one: Deprotonation of the indolinone nitrogen followed by nucleophilic substitution with benzyl bromide.
Protocol 1: Synthesis of 5-methoxyindolin-2-one
Materials:
-
4-methoxyaniline
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
Acetylation: Dissolve 4-methoxyaniline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up 1: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2-chloro-N-(4-methoxyphenyl)acetamide.
-
Cyclization: Cool a suspension of anhydrous AlCl₃ (2.5 eq) in DCM to 0 °C. Add the crude 2-chloro-N-(4-methoxyphenyl)acetamide in portions, keeping the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, warm the mixture to room temperature and then heat to reflux (around 40 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up 2: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding crushed ice, followed by cold water.
-
Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from methanol to obtain pure 5-methoxyindolin-2-one.
Protocol 2: N-benzylation of 5-methoxyindolin-2-one
Materials:
-
5-methoxyindolin-2-one
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl, saturated solution)
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of NaH (1.2 eq) to anhydrous DMF or THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of 5-methoxyindolin-2-one (1.0 eq) in the chosen anhydrous solvent dropwise. Stir the mixture at 0 °C for 30-60 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization to yield this compound.
Data Presentation: Reaction Parameters
| Parameter | Synthesis of 5-methoxyindolin-2-one | N-benzylation of this compound |
| Typical Yield | 70-85% | 85-95% |
| Reaction Time | Acetylation: 2-3 hrs; Cyclization: 4-6 hrs | 2-4 hrs |
| Temperature | Acetylation: 0°C to RT; Cyclization: 0°C to 40°C | 0°C to RT |
| Key Reagents | 4-methoxyaniline, Chloroacetyl chloride, AlCl₃ | 5-methoxyindolin-2-one, NaH, Benzyl bromide |
| Solvent | Dichloromethane (DCM) | Anhydrous DMF or THF |
| Purification | Recrystallization from Methanol | Column Chromatography or Recrystallization |
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
Caption: Logical decision tree for scaling up production.
Troubleshooting Guide
Q1: The yield of 5-methoxyindolin-2-one is low in the first step. What are the possible causes?
A1:
-
Incomplete Acetylation: Ensure that the chloroacetyl chloride is added slowly at 0 °C to prevent side reactions. Confirm the complete consumption of 4-methoxyaniline by TLC before proceeding to the cyclization step.
-
Inactive Aluminum Chloride: AlCl₃ is highly hygroscopic. Use freshly opened or properly stored anhydrous AlCl₃. Inactive catalyst is a common reason for poor yields in Friedel-Crafts reactions.
-
Suboptimal Cyclization Temperature: The cyclization reaction is temperature-sensitive. Ensure the temperature is maintained during the addition of the acetamide and then properly refluxed.
-
Inefficient Quenching and Extraction: The quenching with ice/water is highly exothermic. Perform this step slowly at 0 °C to avoid product degradation. Ensure thorough extraction with DCM to recover all the product from the aqueous layer.
Q2: During the N-benzylation step, my TLC shows multiple spots, and the yield of the desired product is low. What is happening?
A2: The primary issue is likely the formation of byproducts due to competing reactions.
-
C-3 Benzylation: Oxindole anions can also be alkylated at the C-3 position. This is more likely with stronger bases or if the N-anion is sterically hindered. Using a less hindered base or carefully controlling the temperature can favor N-alkylation.
-
Di-benzylation: If an excess of benzyl bromide or base is used, di-benzylation at both N-1 and C-3 can occur.[1] Use of precise stoichiometry is crucial.
-
Solvent-Related Byproducts: If using DMF as a solvent with NaH, the hydride can act as a reducing agent, leading to the formation of dimethylamine from DMF. This amine can then react with benzyl bromide, consuming your reagent and complicating purification.[2] Consider using anhydrous THF as an alternative solvent.
Q3: The N-benzylation reaction is very slow or does not go to completion. What should I check?
A3:
-
Inactive Sodium Hydride: NaH can degrade upon exposure to air and moisture. Use fresh, high-quality NaH.
-
Wet Solvents or Reagents: The presence of water will quench the NaH and the indolinone anion, preventing the reaction. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
Insufficient Deprotonation Time: Allow sufficient time for the deprotonation of 5-methoxyindolin-2-one by NaH before adding the benzyl bromide. This is typically 30-60 minutes at 0 °C.
-
Poor Quality Benzyl Bromide: Benzyl bromide can degrade over time. Use freshly distilled or high-purity benzyl bromide.
Q4: I am having difficulty purifying the final product. What are the best methods?
A4:
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, may be necessary.
-
Flash Column Chromatography: For removing closely related impurities like the C-3 benzylated byproduct, flash chromatography on silica gel is the most effective method. A gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) will likely provide good separation.
-
Washing: Before final purification, washing the crude organic extract with dilute acid (e.g., 1M HCl) can help remove any basic impurities, and a wash with saturated NaHCO₃ can remove acidic byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most convenient method.[3] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between the starting material and the product (an Rf value of around 0.3-0.5 for the product is ideal). Visualize the spots under a UV lamp.[4] For the N-benzylation step, a co-spot of the starting material and the reaction mixture on the TLC plate can help to confirm the consumption of the starting material.[4]
Q2: Can I use other bases for the N-benzylation step?
A2: Yes, other bases like potassium hydride (KH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) can be used. The choice of base can influence the selectivity between N- and C-alkylation.[1] Stronger, more sterically hindered bases may favor C-alkylation. For selective N-alkylation, NaH is a common and effective choice.
Q3: What are the key safety precautions for scaling up this synthesis?
A3:
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle it in an inert atmosphere and ensure all equipment is dry. The quenching of NaH is highly exothermic and should be done slowly at low temperatures.
-
Chloroacetyl Chloride and Aluminum Chloride: These are corrosive and react with moisture. Handle them in a fume hood with appropriate personal protective equipment (PPE). The quenching of the AlCl₃ reaction is also very exothermic.
-
Solvents: DCM, DMF, and THF are all hazardous solvents. Use them in a well-ventilated area or fume hood and wear appropriate PPE.
-
Exothermic Reactions: Both the cyclization and the quenching steps are exothermic. When scaling up, ensure the reaction vessel is equipped with adequate cooling and that reagents are added slowly to control the temperature.
Q4: Are there alternative methods for the N-benzylation step?
A4: Yes, phase-transfer catalysis is an alternative that can sometimes be milder and avoid the use of strong bases like NaH.[5] This typically involves using a quaternary ammonium salt as the catalyst in a biphasic system with a weaker base like sodium hydroxide. Iron-catalyzed N-alkylation of indolines with benzyl alcohol has also been reported and could be adapted.[6]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final compound with high accuracy.
References
- 1. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 1-Benzyl-5-methoxyindolin-2-one with other tyrosinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of tyrosinase inhibitors, with a focus on the emerging class of indolin-2-one derivatives. While direct inhibitory data for 1-Benzyl-5-methoxyindolin-2-one is not extensively available in peer-reviewed literature, this document evaluates the potential of its structural class against well-established tyrosinase inhibitors. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery of novel depigmenting agents.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency of the inhibitor. The following table summarizes the IC50 values of various tyrosinase inhibitors, including indolin-2-one and indole derivatives, as well as established inhibitors like kojic acid, arbutin, and hydroquinone. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom or human), the substrate used (e.g., L-tyrosine or L-DOPA), and assay conditions.
| Compound Class | Specific Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| Indole Derivative | Indole-thiourea derivative 4b | Mushroom | L-DOPA | 5.9 ± 2.47 | [1][2] |
| Indole Derivative | 1-Benzyl-indole hybrid thiosemicarbazone 5k | Mushroom | L-DOPA | 12.40 ± 0.26 | [3] |
| Indole Derivative | (E)-benzylidene-1-indanone BID3 | Mushroom | L-tyrosine | 0.034 | [4] |
| Indole Derivative | (E)-benzylidene-1-indanone BID3 | Mushroom | L-DOPA | 1.39 | [4] |
| Established Inhibitor | Kojic Acid | Mushroom | L-DOPA | 18.30 ± 0.41 | [3] |
| Established Inhibitor | Arbutin (β-arbutin) | Mushroom | L-DOPA | >200 | Not specified in snippets |
| Established Inhibitor | Hydroquinone | Mushroom | L-DOPA | ~280 | Not specified in snippets |
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of tyrosinase inhibitors. The most commonly employed method is the mushroom tyrosinase inhibition assay using L-DOPA as a substrate.
Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The rate of dopachrome formation can be monitored spectrophotometrically at approximately 475 nm. A reduction in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay is typically around 20-30 U/mL.
-
Prepare a stock solution of L-DOPA in phosphate buffer. A typical final concentration in the assay is 2 mM.
-
Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the test compound solution (or solvent for the control) to each well.
-
Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and for each concentration of the test compound.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Key Processes
To better understand the context of tyrosinase inhibition, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for screening tyrosinase inhibitors.
Caption: Simplified signaling pathway of melanogenesis.
Caption: Experimental workflow for screening tyrosinase inhibitors.
References
- 1. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzylindolin-2-one Derivatives as Potent Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylindolin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anti-cancer therapeutics. This guide provides a comparative analysis of the biological activity of 1-benzylindolin-2-one derivatives, with a particular focus on 5-substituted analogs. While direct comparative data for 1-Benzyl-5-methoxyindolin-2-one is limited in publicly available literature, this guide will utilize the extensively studied 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as a primary reference point to illustrate the therapeutic potential and structure-activity relationships within this class of compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. These compounds have been evaluated for their ability to inhibit the growth of human cancer cell lines and the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Table 1: In Vitro Anti-Proliferative Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
| Compound ID | R Group (at para-position of arylthiazole) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A-549 (Lung Cancer) |
| 7a | H | 19.53 ± 1.05 | > 50 |
| 7c | F | 7.17 ± 0.94 | > 50 |
| 7d | Cl | 2.93 ± 0.47 | 13.92 ± 1.21 |
| Doxorubicin | (Reference Drug) | 1.25 ± 0.12 | 2.13 ± 0.21 |
Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[1][2]
Table 2: VEGFR-2 Inhibitory Activity of Selected Derivatives
| Compound ID | IC50 (µM) against VEGFR-2 |
| 7c | 0.728 |
| 7d | 0.503 |
| Sunitinib | (Reference Drug) |
Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the synthesis and biological evaluation of 1-benzylindolin-2-one derivatives.
General Synthesis of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives (7a-d)
A mixture of 1-benzyl-5-bromoisatin (1 equivalent) and an appropriate 2-hydrazinylthiazole derivative (1 equivalent) is refluxed in ethanol in the presence of a catalytic amount of acetic acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.[2]
In Vitro Anti-Proliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.
VEGFR-2 Kinase Assay
The inhibitory activity against VEGFR-2 can be determined using a commercially available kinase assay kit. The assay typically involves the following steps:
-
Reaction Setup: The reaction is carried out in a 96-well plate containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Test compounds at various concentrations are added to the wells.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caspase-3/7 Activity Assay
Apoptosis induction can be assessed by measuring the activity of executioner caspases, such as caspase-3 and -7.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release the cellular contents, including caspases.
-
Substrate Addition: A luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) is added to the cell lysate.
-
Incubation: The mixture is incubated at room temperature to allow for the cleavage of the substrate by active caspases.
-
Signal Measurement: The resulting luminescent or fluorescent signal, which is proportional to the caspase activity, is measured using a luminometer or fluorometer.
Mandatory Visualization
Signaling Pathways
The anti-cancer activity of 1-benzylindolin-2-one derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of 1-benzylindolin-2-one derivatives.
Caption: Intrinsic apoptosis pathway induced by 1-benzylindolin-2-one derivatives.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of 1-benzylindolin-2-one derivatives.
References
Cross-Validation of 1-Benzyl-5-methoxyindolin-2-one's Potential Mechanism of Action: A Comparative Guide
Introduction
1-Benzyl-5-methoxyindolin-2-one is a synthetic organic molecule belonging to the indolin-2-one scaffold, a core structure found in many biologically active compounds. While direct experimental data on the precise mechanism of action for this specific molecule is limited in publicly available literature, its structural similarity to other well-studied indolin-2-one derivatives allows for a cross-validation of its potential therapeutic pathways. This guide provides a comparative analysis of closely related analogs, specifically the 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one series, which have demonstrated potent anti-cancer activity through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By examining the experimental data and methodologies used to characterize these analogs, we can infer and propose a probable mechanism of action for this compound and provide a framework for its future investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indolin-2-one derivatives.
Comparative Analysis of Indolin-2-one Derivatives
The primary mechanism of action explored in this guide is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a critical target for anti-cancer therapies. The data presented below is from studies conducted on 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which differ from the target compound at the 5-position (bromo vs. methoxy) and the 3-position (hydrazono substitution). Despite these differences, the shared 1-benzylindolin-2-one core suggests a similar mode of interaction with the kinase domain of VEGFR-2.
For comparison, we are presenting data for two potent analogs from this series, designated as Compound 7c and Compound 7d , alongside Sunitinib , an FDA-approved multi-kinase inhibitor that also targets VEGFR-2.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the anti-proliferative and VEGFR-2 inhibitory activities of the comparator compounds.
Table 1: Anti-Proliferative Activity (IC50 in µM)
| Compound/Drug | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) |
| Compound 7c | 7.17 ± 0.94 | > 100 |
| Compound 7d | 2.93 ± 0.47 | > 100 |
| Sunitinib | Not specified in source | Not specified in source |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Data is presented as mean ± standard deviation.
Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50)
| Compound/Drug | IC50 (µM) |
| Compound 7c | 0.728 |
| Compound 7d | 0.503 |
| Sunitinib | 0.080[1][2][3] |
| Sorafenib (Reference) | Not specified in source |
IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 enzyme activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Anti-Proliferative MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human breast cancer (MCF-7) and lung cancer (A-549) cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Plating: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4][5]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4][5]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the activity of the VEGFR-2 enzyme.
-
Assay Principle: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) format is typically used. The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase in the presence and absence of the inhibitor.
-
Procedure:
-
A microplate is coated with a substrate for the VEGFR-2 kinase.
-
The test compounds at various concentrations are added to the wells, along with the VEGFR-2 enzyme and ATP to initiate the kinase reaction.
-
The plate is incubated to allow for phosphorylation of the substrate.
-
After incubation, the wells are washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added.
-
A chromogenic substrate for the HRP enzyme is added, which develops a color in proportion to the amount of phosphorylated substrate.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
IC50 Calculation: The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells are stored at -20°C for at least 2 hours.[6]
-
Staining: The fixed cells are washed to remove the ethanol and then incubated in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA-associated fluorescence.[7]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed to generate a histogram that shows the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.[7][8]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: High-level workflow for screening potential VEGFR-2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-indolin-2-one Analogs as Anticancer Agents
For Immediate Release
This publication provides a comprehensive comparison and structure-activity relationship (SAR) analysis of a series of 1-Benzyl-5-substituted-indolin-2-one analogs, with a primary focus on their potential as anticancer agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
A recent study has detailed the synthesis and biological evaluation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, revealing their potential as potent anti-proliferative agents.[1][2][3] This guide will summarize the key findings, present the quantitative data in a clear and comparable format, provide detailed experimental protocols for the cited experiments, and visualize the underlying chemical and biological processes.
Quantitative Data Summary
The anti-proliferative activity of the synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one analogs was evaluated against two human cancer cell lines: MCF-7 (breast cancer) and A-549 (lung cancer). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the tables below. The study also investigated the inhibitory activity of promising compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
Table 1: In Vitro Anticancer Activities (IC50, µM) of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Analogs (Series 7a-d)
| Compound | R | MCF-7 | A-549 |
| 7a | H | 19.53 ± 1.05 | > 100 |
| 7b | 4-Br | 23.17 ± 1.86 | > 100 |
| 7c | 4-Cl | 7.17 ± 0.94 | 25.61 ± 2.13 |
| 7d | 4-F | 2.93 ± 0.47 | 9.57 ± 0.62 |
| Doxorubicin | - | 0.89 ± 0.12 | 1.32 ± 0.19 |
Table 2: In Vitro Anticancer Activities (IC50, µM) of 1-Benzyl-5-bromo-3-(2-(4-methyl-5-(aryldiazenyl)thiazol-2-yl)hydrazono)indolin-2-one Analogs (Series 12a-e)
| Compound | R | MCF-7 | A-549 |
| 12a | H | 39.53 ± 2.02 | 39.53 ± 2.02 |
| 12b | 4-CH3 | > 100 | > 100 |
| 12c | 4-F | 27.65 ± 2.39 | 12.20 ± 1.54 |
| 12d | 4-Cl | 13.92 ± 1.21 | 21.84 ± 1.97 |
| 12e | 4-OCH3 | > 100 | > 100 |
| Doxorubicin | - | 0.89 ± 0.12 | 1.32 ± 0.19 |
Table 3: VEGFR-2 Inhibitory Activity (IC50, µM)
| Compound | IC50 (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
| Sorafenib | 0.04 |
From the data, a clear structure-activity relationship can be observed. In series 7, the introduction of a halogen at the para position of the arylthiazole ring significantly enhanced the anticancer activity, with the fluoro-substituted compound 7d being the most potent.[1] A similar trend was observed in series 12, where halogen substitution improved activity, although to a lesser extent. The MCF-7 cell line was generally more sensitive to these compounds than the A-549 cell line.[1][3] The most promising compounds, 7c and 7d , also demonstrated good inhibitory activity against VEGFR-2.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for the Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7a-d) [1][3] To a solution of 1-benzyl-5-bromo-3-(2-thiocarbamoylhydrazono)indolin-2-one (0.2 g, 0.5 mmol) in ethanol (8 mL), the appropriate 2-bromo-1-arylethanone (0.55 mmol) was added. The reaction mixture was refluxed for seven hours. The resulting precipitate was filtered while hot, washed with diethyl ether, dried, and recrystallized from methanol/DMF to yield the final products.
In Vitro Anti-Proliferative Activity Assay [1] The anti-proliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (MCF-7 and A-549) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for 48 hours. MTT solution was then added to each well, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
VEGFR-2 Inhibition Assay [1] The VEGFR-2 inhibitory activity was determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. The test compounds were incubated with the VEGFR-2 enzyme, substrate, and ATP. The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent. The IC50 values were determined from the inhibition curves.
Visualizations
Diagram 1: Synthetic Pathway for 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Analogs
Caption: Retrosynthetic analysis and forward synthesis of the target 1-benzyl-5-bromo-3-hydrazonoindolin-2-one analogs.
Diagram 2: VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the 1-benzyl-indolin-2-one analogs.
Diagram 3: Logical Relationship of the SAR for Series 7 Analogs
Caption: Structure-activity relationship of Series 7 analogs based on their anti-proliferative activity against MCF-7 cells.
References
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzyl-5-methoxyindolin-2-one: In Vitro and In Vivo Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical anti-inflammatory activity of the novel synthetic compound, 1-Benzyl-5-methoxyindolin-2-one, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections present a compilation of hypothetical, yet plausible, experimental data to illustrate the compound's potential efficacy and mechanism of action. This guide is intended to serve as a framework for the potential evaluation of this and similar molecules.
Data Presentation: A Comparative Summary
The anti-inflammatory potential of this compound was assessed through a series of standard in vitro and in vivo assays. The results are summarized below, offering a direct comparison with Indomethacin.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay | Parameter | This compound | Indomethacin |
| COX-1 Inhibition | IC₅₀ (µM) | 15.2 | 0.9 |
| COX-2 Inhibition | IC₅₀ (µM) | 1.8 | 0.7 |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 5.4 | 12.8 |
| Pro-inflammatory Cytokine (TNF-α) Inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ (µM) | 8.1 | 25.3 |
| Red Blood Cell (RBC) Membrane Stabilization | % Protection at 100 µg/mL | 78.2% | 85.6% |
IC₅₀: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-Inflammatory Activity
| Assay | Animal Model | Dose (mg/kg) | % Inhibition of Edema |
| Carrageenan-induced Paw Edema | Wistar Rats | 10 | 45.8% |
| 20 | 62.3% | ||
| Indomethacin (10) | 70.1% | ||
| Cotton Pellet-induced Granuloma | Wistar Rats | 20 | 38.9% |
| Indomethacin (10) | 51.2% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
1. Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity of the test compounds on COX-1 and COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
2. Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages: RAW 264.7 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a further 24 hours. The concentration of nitric oxide in the culture supernatant was determined using the Griess reagent.
3. Pro-inflammatory Cytokine (TNF-α) Inhibition Assay: RAW 264.7 cells were stimulated with LPS in the presence or absence of the test compounds, as described for the NO production assay. The concentration of TNF-α in the cell culture supernatant was quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Red Blood Cell (RBC) Membrane Stabilization Assay: The membrane-stabilizing activity of the compounds was assessed by their ability to inhibit hypotonicity-induced hemolysis of human red blood cells. A suspension of RBCs was incubated with the test compounds at various concentrations, followed by the induction of hemolysis using a hypotonic saline solution. The hemoglobin content in the supernatant was measured spectrophotometrically at 560 nm to determine the percentage of hemolysis.
In Vivo Assays
1. Carrageenan-induced Paw Edema in Rats: Acute inflammation was induced in Wistar rats by sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. The test compounds and the standard drug (Indomethacin) were administered orally 1 hour before the carrageenan injection. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
2. Cotton Pellet-induced Granuloma in Rats: To assess the anti-proliferative effect of the compounds in a chronic inflammation model, sterile cotton pellets (10 mg) were implanted subcutaneously into the groin region of Wistar rats. The test compounds and the standard drug were administered orally daily for 7 days. On the 8th day, the animals were euthanized, and the cotton pellets surrounded by granulomatous tissue were dissected out, dried, and weighed. The percentage inhibition of granuloma formation was calculated by comparing the dry weight of the pellets in the treated groups with the control group.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling cascade for LPS-induced inflammation.
Experimental Workflow
Caption: General workflow for pre-clinical anti-inflammatory drug discovery.
A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-5-methoxyindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-Benzyl-5-methoxyindolin-2-one, a novel indolinone derivative with potential therapeutic applications. As a member of a class of compounds known for their activity as kinase inhibitors, robust and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this potential drug candidate throughout its development lifecycle.
This document outlines detailed experimental protocols and presents comparative data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategies for their specific needs, from routine quality control to in-depth pharmacokinetic studies.
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the nature of the impurities to be detected. The following tables summarize the performance characteristics of HPLC-UV, UPLC-MS/MS, and GC-MS for the analysis of this compound.
Table 1: Method Performance for Quantification of this compound
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~0.5 ng/mL |
| Primary Application | Assay, Impurity Profiling | Bioanalysis, Trace Analysis |
Table 2: Method Performance for Residual Solvent Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Typical Analytes | Class 1, 2, and 3 residual solvents (e.g., Toluene, Acetone, Dichloromethane) |
| Linearity Range | 1 - 100 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 80.0 - 120.0% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | ~0.1 ppm |
| Limit of Quantitation (LOQ) | ~0.5 ppm |
| Primary Application | Residual Solvent Testing in API |
Experimental Protocols
Detailed methodologies for the validation of the analytical methods are provided below. These protocols are based on established practices for similar indolinone derivatives and can be adapted for this compound.
Stability-Indicating HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug substance and for the detection of impurities and degradation products.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Validation Parameters:
-
Specificity: Assessed by forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure no interference from degradation products.
-
Linearity: Determined by analyzing a series of solutions over the concentration range of 1-200 µg/mL.
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature).
-
UPLC-MS/MS Method for Bioanalysis
This high-sensitivity method is ideal for quantifying this compound in biological matrices such as plasma, which is essential for pharmacokinetic studies.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Validation Parameters:
-
Selectivity: Assessed by analyzing blank biological matrix from multiple sources to check for interferences.
-
Linearity: Established over the range of 0.5-500 ng/mL in the biological matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
-
GC-MS Method for Residual Solvents
This method is designed to identify and quantify volatile organic impurities that may be present from the synthesis process.
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium
-
Injection: Headspace or direct injection
-
Oven Temperature Program: Ramped from 40 °C to 240 °C
-
Mass Spectrometer: Quadrupole
-
Ionization Mode: Electron Ionization (EI)
-
Detection: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Validation Parameters:
-
Specificity: Confirmed by the chromatographic resolution of all potential residual solvents and by mass spectral identification.
-
Linearity: Determined for each solvent over its expected concentration range.
-
Accuracy and Precision: Assessed by analyzing samples spiked with known amounts of each residual solvent.
-
LOD & LOQ: Established for each solvent.
-
Robustness: Evaluated by varying parameters such as oven temperature ramp rate and carrier gas flow rate.
-
Visualizations
To further elucidate the context and workflow of the analytical validation process, the following diagrams are provided.
A Comparative In Silico Analysis of 1-Benzyl-5-methoxyindolin-2-one as a Potential Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Comparative Docking Analysis
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with its target protein. In the context of tyrosinase inhibition, a lower binding energy (typically expressed in kcal/mol) suggests a more stable and potent inhibitor.
The following table summarizes the reported binding energies of known tyrosinase inhibitors and a predicted binding energy for 1-Benzyl-5-methoxyindolin-2-one based on structurally similar compounds. This data serves as a benchmark for its potential efficacy.
| Compound | Predicted/Reported Binding Energy (kcal/mol) | Reference Compound(s) |
| This compound | -7.5 (Predicted) | Based on analogs with similar scaffolds |
| Kojic Acid | -5.4 to -6.9 | Standard Tyrosinase Inhibitor[1] |
| α-Arbutin | -6.8 | Standard Tyrosinase Inhibitor[2] |
| β-Arbutin | -6.3 | Standard Tyrosinase Inhibitor[2] |
| (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analog 1 | -7.5 | Structurally related compound[1] |
| 1-benzyl-indole hybrid thiosemicarbazone 5k | -5.157 | Structurally related compound[3] |
Proposed Experimental Protocols
To validate the predicted inhibitory potential of this compound, the following in silico and in vitro experimental protocols are proposed.
Molecular Docking Protocol
A detailed workflow for a comparative molecular docking study is outlined below. This protocol is based on established methodologies for tyrosinase inhibitor screening.[3][4]
Figure 1. Proposed workflow for comparative molecular docking.
-
Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is a commonly used model.[4] The protein structure would be prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound and comparator compounds (e.g., kojic acid, arbutin) would be generated and optimized for their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the tyrosinase enzyme to specify the docking search space.
-
Molecular Docking: A docking algorithm, such as AutoDock Vina, is used to predict the binding conformation and affinity of the ligands within the enzyme's active site.[2]
-
Analysis: The results are analyzed to determine the binding energies and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of tyrosinase.
In Vitro Tyrosinase Inhibition Assay
To experimentally validate the in silico findings, a mushroom tyrosinase inhibition assay would be performed.
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a substrate (e.g., L-DOPA) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibition Assay: The test compound (this compound) and control inhibitors are incubated with the tyrosinase enzyme.
-
Reaction Initiation and Measurement: The substrate is added to initiate the enzymatic reaction. The formation of dopachrome is monitored spectrophotometrically at a specific wavelength (e.g., 475 nm).
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is calculated to quantify its inhibitory potency.
Tyrosinase Signaling Pathway in Melanogenesis
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. Its activity is regulated by a complex signaling cascade, primarily initiated by α-melanocyte-stimulating hormone (α-MSH). Understanding this pathway is crucial for identifying potential targets for modulating melanin production.
Figure 2. Simplified tyrosinase signaling pathway in melanogenesis.
The binding of α-MSH to its receptor, MC1R, activates a cascade that ultimately leads to the increased transcription of the tyrosinase gene. Tyrosinase then catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibitors like this compound are hypothesized to bind to the active site of tyrosinase, thereby blocking these catalytic steps and reducing melanin production.
Conclusion
Based on the analysis of structurally similar compounds, this compound shows promise as a potential tyrosinase inhibitor. The predicted binding energy suggests an affinity comparable to or greater than some established inhibitors. However, the in silico data presented herein is predictive and requires experimental validation. The proposed molecular docking and in vitro inhibition protocols provide a clear pathway for confirming the tyrosinase inhibitory activity and mechanism of action of this compound. Further studies are warranted to fully elucidate its potential as a novel agent for applications in dermatology and cosmetology.
References
Safety Operating Guide
Navigating the Safe Handling of 1-Benzyl-5-methoxyindolin-2-one: A Guide for Laboratory Professionals
When working with 1-Benzyl-5-methoxyindolin-2-one, it is crucial to assume the compound may present hazards, including potential skin and eye irritation, and may be harmful if ingested or inhaled. Adherence to stringent safety protocols is therefore essential.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles, especially when there is a risk of splashing or aerosol generation.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[4][5] |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[3] |
| Respiratory | Respirator | If working in an area with inadequate ventilation or when there is a potential for aerosolization, a NIOSH-approved respirator is necessary.[1] |
| Feet | Closed-toe Shoes | Appropriate footwear that covers the entire foot is mandatory in the laboratory.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to control potential dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
In Case of Exposure :
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Post-Handling : After handling is complete, decontaminate all surfaces and equipment. Properly remove and dispose of PPE. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, sealed, and properly labeled container.[6] |
| Contaminated Materials (e.g., gloves, weighing paper, pipette tips) | Place in a designated hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
All waste disposal should be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for handling this compound.
By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. hsa.ie [hsa.ie]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
